4-Ethyl-4-heptanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethylheptan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-7-9(10,6-3)8-5-2/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNROHGFUVTWFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060500 | |
| Record name | 4-Heptanol, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-90-0 | |
| Record name | 4-Ethyl-4-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Heptanol, 4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4-heptanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Heptanol, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Heptanol, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Ethyl-4-heptanol from Butanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis pathway for producing 4-Ethyl-4-heptanol, a tertiary alcohol, commencing from the readily available starting material, butanal. The synthesis involves the oxidation of butanal to butanoic acid, followed by a Fischer esterification to yield ethyl butyrate (B1204436). Subsequently, a Grignard reaction is employed, where ethyl butyrate is treated with propylmagnesium bromide to form the target tertiary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.
Synthetic Strategy
The overall synthetic strategy is a three-stage process designed to build the carbon skeleton of the target molecule, this compound, from butanal. The structure of this compound features a heptyl chain with an ethyl and a hydroxyl group on the fourth carbon, making it a tertiary alcohol with two propyl groups and one ethyl group attached to the carbinol carbon.
The chosen pathway involves:
-
Stage 1: Oxidation: Conversion of the starting aldehyde, butanal, into a carboxylic acid.
-
Stage 2: Esterification: Formation of an ester, ethyl butyrate, which serves as a key intermediate.
-
Stage 3: Grignard Reaction: The core carbon-carbon bond-forming step to construct the tertiary alcohol.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Butanal | C₄H₈O | 72.11 | 74.8 | 0.804 | 1.381 |
| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 | 1.398 |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | 121 | 0.879 | 1.392 |
| 1-Bromopropane (B46711) | C₃H₇Br | 122.99 | 71 | 1.35 | 1.434 |
| This compound | C₉H₂₀O | 144.26 | 183.8[1] | 0.825[1] | 1.431[1] |
Table 2: Expected Yields for Synthetic Steps
| Reaction Step | Typical Yield (%) | Notes |
| Oxidation of Butanal | 80-95% | Yield is dependent on the oxidizing agent and reaction conditions. |
| Fischer Esterification | 65-95%[2] | Equilibrium reaction; yield can be improved by using an excess of alcohol or removing water. |
| Grignard Reagent Formation | ~75%[3] | Highly dependent on anhydrous conditions and purity of reagents. |
| Grignard Reaction with Ester | 70-90% | Good to excellent yields are typical for the synthesis of tertiary alcohols via this method.[4] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Predicted chemical shifts include signals for the hydroxyl proton (broad singlet), and distinct multiplets for the methylene (B1212753) and methyl protons of the ethyl and propyl groups. |
| ¹³C NMR | The spectrum is expected to show nine distinct carbon signals corresponding to the molecular structure. |
| IR Spectroscopy | A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. |
| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water (M-18). |
Experimental Protocols
Caution: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be thoroughly dried before use in the Grignard reaction.
Stage 1: Oxidation of Butanal to Butanoic Acid
This protocol describes the oxidation of butanal using potassium permanganate (B83412).
Materials:
-
Butanal
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of potassium permanganate in water.
-
In a separate beaker, prepare a solution of butanal in a small amount of acetone.
-
Cool the potassium permanganate solution in an ice bath.
-
Slowly add the butanal solution dropwise to the stirred and cooled potassium permanganate solution. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
To quench the reaction, add sodium bisulfite solution until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude butanoic acid.
-
The butanoic acid can be purified by distillation.
Stage 2: Fischer Esterification of Butanoic Acid to Ethyl Butyrate
This protocol details the acid-catalyzed esterification of butanoic acid with ethanol (B145695).[5][6]
Materials:
-
Butanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine butanoic acid and a molar excess of absolute ethanol (e.g., 3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethanol by distillation.
-
The resulting crude ethyl butyrate can be purified by fractional distillation.
Stage 3: Synthesis of this compound via Grignard Reaction
This stage involves two key steps: the preparation of the Grignard reagent and its reaction with the ester.
Protocol 3.1: Preparation of Propylmagnesium Bromide
This procedure must be conducted under strictly anhydrous conditions.[7]
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.[8]
-
Add a small amount of anhydrous diethyl ether to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.[9]
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 3.2: Reaction of Ethyl Butyrate with Propylmagnesium Bromide
Materials:
-
Propylmagnesium bromide solution (from Protocol 3.1)
-
Ethyl butyrate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
Procedure:
-
Cool the freshly prepared propylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of ethyl butyrate (0.5 equivalents relative to the Grignard reagent) in anhydrous diethyl ether.
-
Slowly add the ethyl butyrate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.[10] A precipitate of the magnesium alkoxide will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide to the alcohol.[9]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.
-
The final product can be purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the overall synthetic workflow and the mechanism of the key bond-forming step.
Caption: Synthetic workflow for this compound from butanal.
Caption: Mechanism of the Grignard reaction of ethyl butyrate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Ester - Wikipedia [en.wikipedia.org]
- 7. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 4-Ethyl-4-heptanol. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its synthesis and analysis, and includes workflow diagrams for clarity. It is important to note that, to date, there is a lack of publicly available scientific literature regarding the specific biological activities or signaling pathways of this compound.
Chemical and Physical Properties
This compound is a tertiary alcohol. Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4-Heptanol, 4-ethyl-; Ethyldipropylcarbinol | [1][2] |
| CAS Number | 597-90-0 | [1][3] |
| Molecular Formula | C₉H₂₀O | [1][3] |
| Molecular Weight | 144.25 g/mol | [3] |
| IUPAC Name | 4-ethylheptan-4-ol | [3] |
| InChI Key | GNROHGFUVTWFNG-UHFFFAOYSA-N | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Density | 0.831 g/mL | [2] |
| Boiling Point | 179 °C | [2] |
| Melting Point | 6.15 °C (estimate) | [1] |
| Flash Point | 71.1 °C | [1] |
| Refractive Index | 1.432 | [2] |
| Solubility | Information not widely available, expected to be slightly soluble in water and soluble in organic solvents. | |
| Vapor Pressure | 0.2 mmHg at 25°C (Predicted) | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Grignard reaction, a versatile carbon-carbon bond-forming reaction.[4] In this case, ethylmagnesium bromide is reacted with 4-heptanone (B92745).
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
4-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once initiated, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 4-Heptanone:
-
The solution of the Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation.
-
Caption: Workflow for the Grignard synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection: 1 µL of the sample is injected into the GC.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program starts at a low temperature (e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure the separation of components.
-
MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrometer scans a mass-to-charge ratio (m/z) range of, for example, 40-400 amu.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of the purified alcohol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard. The solution should be free of any particulate matter.[7]
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the different proton environments in the molecule. The integration of the signals corresponds to the number of protons, and the splitting patterns provide information about neighboring protons.
-
¹³C NMR Spectroscopy: The spectrum will show a signal for each unique carbon atom in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: For a liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol.[8] The C-O stretching vibration for a tertiary alcohol is typically observed in the 1210-1100 cm⁻¹ region.[8] The spectrum will also show C-H stretching and bending vibrations. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[5]
Caption: Analytical workflow for the characterization of this compound.
Biological Activity and Signaling Pathways
A thorough search of scientific databases and literature reveals no specific studies on the biological activities or signaling pathways of this compound. While research exists on the biological effects of other, structurally different, ethyl-substituted phenols and shorter-chain alcohols, this information cannot be extrapolated to this compound. Therefore, at present, its role in biological systems and its potential for drug development are unknown. Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.
Safety and Handling
Based on safety data sheets for similar alcohols, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is likely a combustible liquid.
Conclusion
This technical guide has summarized the key chemical and physical properties of this compound and provided detailed experimental protocols for its synthesis and analytical characterization. The provided tables and diagrams are intended to serve as a valuable resource for researchers and professionals. The significant gap in the scientific literature regarding the biological activity of this compound highlights an area for future investigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [stenutz.eu]
- 3. This compound [webbook.nist.gov]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. This compound [webbook.nist.gov]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
4-Ethyl-4-heptanol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-4-heptanol, a tertiary alcohol with potential applications in various scientific domains. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities based on data from structurally related compounds. Due to a lack of direct studies on the biological effects of this compound, this guide presents a hypothetical experimental framework for investigating its potential interactions with cellular systems, particularly focusing on cell membrane and ion channel modulation.
Chemical Identity and Properties
This compound is a tertiary alcohol. Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 597-90-0 | [1] |
| Molecular Formula | C₉H₂₀O | [2] |
| Molecular Weight | 144.26 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 179 °C | |
| Density | 0.831 g/mL | |
| Refractive Index | 1.432 |
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Grignard reaction. The following protocol is adapted from established procedures for the synthesis of tertiary alcohols.[3][4]
Reaction Scheme
The overall reaction involves the treatment of a ketone with a Grignard reagent.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Anhydrous sodium sulfate
-
Apparatus: Flame-dried three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, ice bath.
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux.
-
-
Reaction with Ketone:
-
After the formation of the Grignard reagent is complete, cool the flask to 0°C in an ice bath.
-
A solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, ensuring the temperature is maintained below 10°C.
-
-
Quenching and Work-up:
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Purification:
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Activity and Experimental Considerations
While no direct studies on the biological activity of this compound are readily available, research on related aliphatic alcohols, such as heptanol (B41253), provides insights into its potential effects on cellular systems. These compounds are known to interact with cell membranes and modulate the function of ion channels.[5][6][7]
Potential Effects on Cell Membranes
Aliphatic alcohols can perturb the lipid bilayer of cell membranes, leading to changes in membrane fluidity and the organization of membrane domains.[5] Heptanol, for instance, has been shown to induce hyperfluidization and the segregation of lipid domains in model and live cell membranes.[5]
Caption: Potential mechanism of this compound's interaction with cell membranes.
Potential Modulation of Ion Channels
Alcohols are known to modulate the function of various ion channels, particularly ligand-gated ion channels.[8] This modulation can be state-dependent and subunit-dependent.[7] For example, ethanol (B145695) has been shown to affect the function of GABA-A receptors.[8] Given its structure, this compound may exhibit similar modulatory effects on neuronal ion channels.
Proposed Experimental Workflow for Biological Activity Screening
To investigate the biological effects of this compound, a tiered screening approach is proposed.
References
- 1. This compound | 597-90-0 [chemicalbook.com]
- 2. This compound | C9H20O | CID 69013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heptanol-mediated phase separation determines phase preference of molecules in live cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible effects of heptanol on gap junction structure and cell-to-cell electrical coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion channel modulation as the basis for general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STRUCTURAL MODELS OF LIGAND-GATED ION CHANNELS: SITES OF ACTION FOR ANESTHETICS AND ETHANOL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-Ethyl-4-heptanol, a tertiary alcohol with applications in various chemical industries. It covers the compound's chemical identity, physicochemical properties, spectroscopic data, synthesis protocols, and known applications.
Chemical Identity and Structure
This compound is a tertiary alcohol. The IUPAC name for this compound is 4-ethylheptan-4-ol .[1] Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group and a hydroxyl group both attached to the fourth carbon atom.
The chemical structure is as follows:
Physicochemical Properties
This compound is a colorless liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Reference |
| Molecular Weight | 144.258 | g/mol | [2] |
| Boiling Point | 183.8 | °C (at 760 mmHg) | [2] |
| 452.65 | K | [3] | |
| Melting Point | 6.15 (estimate) | °C | [2] |
| Density | 0.825 - 0.831 | g/mL | [2][8] |
| Refractive Index | 1.431 - 1.432 | nD | [2][8] |
| Flash Point | 71.1 | °C | [2] |
| Vapor Pressure | 0.2 ± 0.8 (predicted) | mmHg (at 25°C) | [2] |
| Octanol/Water Partition Coeff. (LogP) | 2.72770 - 2.8 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[5][6] A characteristic feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available in the NIST Chemistry WebBook.[3][4][5] This data is essential for determining the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public spectra are not detailed in the provided results, ¹H NMR and ¹³C NMR are standard methods for unequivocally confirming the carbon-hydrogen framework of the molecule.
Synthesis of this compound
The most common and direct method for synthesizing this compound, a tertiary alcohol, is through a Grignard reaction. This involves the reaction of a ketone with an appropriate Grignard reagent.
Caption: Grignard synthesis pathway for this compound.
This protocol describes the synthesis of this compound from 4-heptanone and ethylmagnesium bromide.[2] This procedure is adapted from standard methodologies for Grignard reactions.[9]
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen or argon inlet, place magnesium turnings (1.2 eq).
-
Add sufficient anhydrous diethyl ether to cover the magnesium.
-
A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.
-
The reaction mixture is maintained at a gentle reflux until most of the magnesium has been consumed.
-
-
Reaction with Ketone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
A solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid while cooling in an ice bath.
-
The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Applications
This compound has specific uses in the chemical industry:
-
Fragrances and Flavors: It is utilized in the formulation of perfumes, cosmetics, and food products due to its fruity odor.[2] It serves to enhance and modify the aroma profiles of these products.
-
Solvent: Due to its chemical nature, it is also employed as a solvent in various industrial applications.[2]
References
- 1. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. 4-Ethylheptan-1-ol | C9H20O | CID 22492559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [stenutz.eu]
- 9. benchchem.com [benchchem.com]
spectroscopic data of 4-Ethyl-4-heptanol (IR, NMR, Mass Spec)
This guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-4-heptanol (CAS No: 597-90-0), a tertiary alcohol with the molecular formula C9H20O.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1380 | Medium | C-H bend (alkane) |
| ~1150 | Medium to Strong | C-O stretch (tertiary alcohol) |
Note: The IR data is based on typical values for tertiary alcohols and data available from the NIST WebBook.[2]
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | q | 6H | -CH₂- (from propyl groups) |
| ~1.38 | s | 1H | -OH |
| ~0.90 | t | 9H | -CH₃ (from propyl and ethyl groups) |
| ~0.85 | q | 4H | -CH₂- (from ethyl group) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~74 | C4 (quaternary carbon) |
| ~35 | -CH₂- (from propyl groups) |
| ~30 | -CH₂- (from ethyl group) |
| ~17 | -CH₂- (from propyl groups) |
| ~14 | -CH₃ (from propyl groups) |
| ~8 | -CH₃ (from ethyl group) |
Note: While a ¹³C NMR spectrum is noted on SpectraBase, full access is restricted.[4] The data presented here is predicted based on its structure and known chemical shifts for similar compounds.
Table 4: Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 129 | Low | [M-CH₃]⁺ |
| 115 | Moderate | [M-C₂H₅]⁺ |
| 101 | High | [M-C₃H₇]⁺ |
| 87 | Moderate | [M-C₄H₉]⁺ |
| 73 | Base Peak | [C₄H₉O]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | High | [C₂H₅]⁺ |
Note: Data is based on typical fragmentation of tertiary alcohols and information from the NIST Chemistry WebBook.[1][3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
-
Instrumentation : Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1 second, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is obtained with a spectral width of around 220 ppm. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data is processed using Fourier transformation, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of neat liquid this compound is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Acquisition : The spectrum is recorded in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : A diluted solution of this compound is injected into the mass spectrometer. For complex mixtures, the sample is first passed through a gas chromatograph (GC) for separation before entering the mass spectrometer (GC-MS).
-
Ionization : Electron Ionization (EI) is a common technique used for this type of molecule, where the sample is bombarded with a high-energy electron beam.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : A detector records the abundance of each ion.
-
Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which helps in confirming the molecular weight and elucidating the structure.[5]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Mass Spectrometry Fragmentation of this compound
This diagram illustrates the likely fragmentation pattern of this compound under electron ionization.
References
The Architectonics of Tertiary Alcohols: A Deep Dive into their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alcohols represents a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials science industries. These sterically hindered molecules are prevalent structural motifs in a vast array of biologically active compounds and complex natural products. Their unique three-dimensional architecture often imparts critical pharmacological properties, making the development of efficient and stereoselective synthetic routes a continuous area of intensive research. This technical guide provides an in-depth exploration of the discovery and historical evolution of key synthetic methodologies for accessing tertiary alcohols, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations.
A Historical Perspective: From Serendipity to Rational Design
The journey to mastering the synthesis of tertiary alcohols began in the late 19th and early 20th centuries, marked by pivotal discoveries that laid the foundation for modern organometallic chemistry.
The story begins with Philippe Barbier , who in 1899, reported the reaction of an alkyl halide, a carbonyl compound, and a metal in a single pot to produce an alcohol. This "in situ" generation of an organometallic species, now known as the Barbier reaction , was a significant conceptual leap.[1] However, the reaction often suffered from poor reproducibility and modest yields.
It was Barbier's student, Victor Grignard , who refined this process, leading to the development of the eponymous Grignard reaction in 1900. Grignard's crucial modification was the pre-formation of the organomagnesium halide (the Grignard reagent) before the addition of the carbonyl compound.[2] This two-step approach provided significantly better yields and reproducibility, earning Grignard the Nobel Prize in Chemistry in 1912 and revolutionizing organic synthesis. The Grignard reaction remains a workhorse for the construction of carbon-carbon bonds and the synthesis of alcohols of all substitution patterns.[3]
Another classical method, the Friedel-Crafts alkylation , discovered by Charles Friedel and James Crafts in 1877, can also be employed to synthesize certain types of tertiary alcohols, particularly those with at least one aryl substituent. This reaction typically involves the electrophilic substitution of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst.[4] The formation of a tertiary carbocation as the electrophile is a key step in the synthesis of tertiary alcohols via this route.
Over the decades, these foundational methods have been extensively studied, optimized, and expanded upon. The advent of organolithium reagents provided a more reactive alternative to Grignard reagents for certain applications.[5] More recently, the focus has shifted towards the development of catalytic and asymmetric variants of these reactions, enabling the synthesis of chiral tertiary alcohols with high enantioselectivity, a critical requirement for the development of modern pharmaceuticals.
Core Synthetic Methodologies: A Comparative Overview
The choice of synthetic route to a tertiary alcohol is dictated by several factors, including the desired substitution pattern, the presence of other functional groups, and the required stereochemistry. The following sections provide a detailed comparison of the primary methods.
Data Presentation: A Quantitative Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of tertiary alcohols using various methods, highlighting the scope and efficiency of each approach.
| Entry | Ketone/Ester | Organometallic Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Phenylmagnesium bromide | THF | 1 | 95 | [6] |
| 2 | Benzophenone | Methylmagnesium bromide | Diethyl ether | 0.5 | 92 | [6] |
| 3 | Ethyl benzoate (B1203000) | Phenylmagnesium bromide (2 eq.) | THF | 1 | 88 | [6] |
| 4 | Methyl p-toluate | Ethylmagnesium bromide (2 eq.) | Diethyl ether | 2 | 85 | [6] |
| 5 | Cyclohexanone | Propylmagnesium bromide | THF | 1.5 | 90 | [6] |
Table 1: Synthesis of Tertiary Alcohols via the Grignard Reaction. This table showcases the high yields typically obtained with the Grignard reaction for a variety of ketone and ester substrates.
| Entry | Carbonyl Compound | Alkyl Halide | Metal | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Benzaldehyde | Allyl bromide | Zinc | Water | 2 | 92 |[1] | | 2 | Acetophenone | Propyl iodide | Indium | THF | 3 | 85 |[1] | | 3 | Cyclohexanone | Benzyl bromide | Magnesium | Diethyl ether | 1 | 88 |[1] | | 4 | 2-Butanone | Methyl iodide | Tin | DMF | 4 | 75 |[1] | | 5 | Propiophenone | Ethyl bromide | Zinc | THF/Water | 2.5 | 89 |[1] |
Table 2: Synthesis of Tertiary Alcohols via the Barbier Reaction. The Barbier reaction offers a versatile one-pot procedure with good yields, particularly with reactive alkyl halides.
| Entry | Arene | Alkene/Alkyl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Benzene (B151609) | 2-Methylpropene | H₂SO₄ | - | 25 | 85 |[4] | | 2 | Toluene | tert-Butyl chloride | AlCl₃ | Dichloromethane | 0 | 90 |[4] | | 3 | Anisole | 2-Methyl-2-butene | BF₃·OEt₂ | Hexane | 25 | 82 |[4] | | 4 | Benzene | Cyclohexene | HF | - | 0 | 78 |[4] | | 5 | Naphthalene | tert-Amyl alcohol | H₃PO₄ | - | 60 | 88 |[4] |
Table 3: Synthesis of Tertiary Alcohols via Friedel-Crafts Alkylation. This method is particularly effective for the synthesis of tertiary alcohols bearing at least one aromatic ring.
| Entry | Ester | Organolithium Reagent | Solvent | Time (min) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Methyl benzoate | Phenyllithium (2.5 eq.) | Water | 0.33 | 98 |[6] | | 2 | Ethyl acetate (B1210297) | n-Butyllithium (2.5 eq.) | ChCl/urea | 0.33 | 95 |[6] | | 3 | Propyl propionate (B1217596) | Methyllithium (2.5 eq.) | Water | 0.33 | 92 |[6] | | 4 | Methyl isobutyrate | Phenyllithium (2.5 eq.) | ChCl/urea | 0.33 | 96 |[6] | | 5 | Ethyl benzoate | n-Butyllithium (2.5 eq.) | Water | 0.33 | 97 |[6] |
Table 4: Synthesis of Tertiary Alcohols using Organolithium Reagents. Organolithium reagents often provide excellent yields in very short reaction times, even in unconventional solvents.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, reproducible protocols for the synthesis of tertiary alcohols via the key methodologies discussed.
Protocol 1: Grignard Synthesis of Triphenylmethanol (B194598)
This protocol details the synthesis of triphenylmethanol from methyl benzoate and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl benzoate
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether or hexanes
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate within a few minutes, indicated by the formation of a cloudy solution and gentle refluxing of the ether. If the reaction does not start, gently warm the flask or add a small crystal of iodine. Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ester: Cool the Grignard reagent solution in an ice bath. Prepare a solution of methyl benzoate in anhydrous diethyl ether and add it to the dropping funnel. Add the methyl benzoate solution dropwise to the stirred Grignard reagent. A white precipitate will form. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid. Stir until the white precipitate dissolves and two clear layers are formed. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation. The crude triphenylmethanol will remain as a solid. Recrystallize the crude product from a suitable solvent system, such as diethyl ether/petroleum ether or ethanol, to obtain pure triphenylmethanol.
Protocol 2: Barbier Reaction for the Synthesis of a Tertiary Alcohol
This protocol describes a general procedure for the Barbier reaction between a ketone and an alkyl halide.
Materials:
-
Ketone (e.g., acetophenone)
-
Alkyl halide (e.g., propyl iodide)
-
Metal (e.g., indium powder)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the ketone, alkyl halide, and indium powder in anhydrous THF.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude tertiary alcohol. Purify the product by column chromatography on silica (B1680970) gel.
Protocol 3: Friedel-Crafts Alkylation for the Synthesis of tert-Butylbenzene (B1681246)
This protocol details the synthesis of tert-butylbenzene from benzene and tert-butyl chloride, a precursor to a tertiary alcohol upon further functionalization.
Materials:
-
Anhydrous benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place anhydrous benzene in the flask and cool it in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirred benzene.
-
Alkylation: Place tert-butyl chloride in the dropping funnel and add it dropwise to the benzene-AlCl₃ mixture while maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
Work-up: After the addition is complete, continue stirring in the ice bath for 30 minutes. Slowly and carefully add ice-cold water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the benzene by distillation to obtain crude tert-butylbenzene. Further purification can be achieved by fractional distillation.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes, optimizing conditions, and designing new synthetic strategies. The following diagrams, generated using the DOT language, illustrate the key steps involved in each of the primary synthetic methods.
Grignard Reaction Mechanism
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. researchtrends.net [researchtrends.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
A Technical Guide to the Synthesis of Tertiary Alcohols for Researchers and Drug Development Professionals
Introduction: The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry. These motifs are prevalent in a vast array of bioactive molecules and natural products, and their controlled synthesis is often a critical step in the development of new therapeutics. Tertiary alcohols can enhance the pharmacological profile of a drug candidate by improving properties such as solubility and metabolic stability. This in-depth technical guide provides a comprehensive review of the core methodologies for synthesizing tertiary alcohols, with a focus on practical application for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the efficient and effective construction of these vital chemical entities.
Core Synthetic Methodologies
The primary approaches to synthesizing tertiary alcohols involve the nucleophilic addition of organometallic reagents to ketones or esters. The choice of methodology is often dictated by the substrate scope, functional group tolerance, and desired stereochemical outcome.
The Grignard Reaction
The Grignard reaction, one of the most classic and versatile methods for C-C bond formation, remains a workhorse for the synthesis of tertiary alcohols.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.[2] The reaction with a ketone yields a tertiary alcohol after a single addition and subsequent acidic workup.[2] When an ester is used as the starting material, two equivalents of the Grignard reagent are necessary, as the initial ketone intermediate is more reactive than the starting ester.[3]
Mechanism of Grignard Reaction with a Ketone:
The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, a magnesium alkoxide, which is then protonated during aqueous workup to yield the tertiary alcohol.
References
- 1. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Branched-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain alcohols (BCAs), a diverse class of aliphatic alcohols characterized by a non-linear carbon chain, are increasingly recognized for their significant and varied biological activities. Possessing unique physicochemical properties distinct from their straight-chain counterparts, BCAs play crucial roles in cellular membrane dynamics, antimicrobial defense, and intracellular signaling. Their structural diversity, ranging from simple isomers like isoamyl and isobutyl alcohol to more complex structures like Guerbet alcohols, allows for a broad spectrum of interactions with biological systems. This technical guide provides a comprehensive overview of the core biological activities of branched-chain alcohols, with a focus on their impact on cell membrane integrity and the modulation of key signaling pathways. Detailed experimental protocols and available quantitative data are presented to facilitate further research and application in drug development and biotechnology.
Core Biological Activities of Branched-Chain Alcohols
The biological effects of branched-chain alcohols are largely dictated by their molecular structure, particularly the position and length of their branches. These structural nuances influence their partitioning into cellular membranes and their interactions with proteins, leading to a range of biological responses.
Modulation of Cell Membrane Fluidity and Integrity
A primary and well-documented activity of branched-chain alcohols is their ability to alter the physical properties of cellular membranes. The branched structure disrupts the orderly packing of phospholipid acyl chains, leading to an increase in membrane fluidity.[1] This effect is analogous to the role of unsaturated fatty acids in maintaining membrane homeostasis. The increased fluidity can have profound consequences for cellular function by affecting the activity of membrane-bound enzymes and receptors.
The chain length of the alcohol plays a critical role in its membrane-disrupting potential. While shorter-chain alcohols can increase membrane fluidity, longer-chain variants can have more complex, and sometimes opposite, effects.[2] This modulation of membrane integrity is a key mechanism behind the antimicrobial and cytotoxic effects of many branched-chain alcohols.
Antimicrobial and Antibiofilm Activity
Several branched-chain alcohols exhibit significant antimicrobial activity against a range of bacteria and fungi.[3][4] For instance, isoamyl alcohol has been identified as a volatile anti-cyanobacterial agent produced by some Bacillus species. The primary mechanism of antimicrobial action is often attributed to the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular components and ultimately cell death.
The effectiveness of this antimicrobial action is dependent on the alcohol's chain length. Studies on long-chain fatty alcohols have shown that specific chain lengths exhibit optimal bactericidal activity.[5] Furthermore, some branched-chain alcohols have demonstrated the ability to inhibit biofilm formation, a critical virulence factor in many pathogenic microorganisms.[6]
Modulation of Intracellular Signaling Pathways
Emerging evidence suggests that branched-chain alcohols can modulate key intracellular signaling pathways, although much of the current understanding is extrapolated from studies on ethanol (B145695) and other short-chain alcohols. These effects are often linked to their ability to perturb the cell membrane, which can influence the activity of membrane-associated signaling proteins.
-
Cyclic AMP (cAMP) Signaling: Short-chain alcohols, including amyl alcohols, have been shown to increase intracellular cAMP levels.[7][8] This is likely due to the activation of adenylyl cyclase, a membrane-bound enzyme, as a consequence of alcohol-induced membrane fluidization.[7] The cAMP pathway is a crucial second messenger system involved in a myriad of cellular processes, and its modulation by branched-chain alcohols could have wide-ranging physiological effects.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Studies on ethanol have demonstrated its ability to modulate MAPK signaling, with the specific effects being cell-type and context-dependent.[9][10] Given the structural similarities, it is plausible that branched-chain alcohols could also impact MAPK signaling, potentially through their effects on membrane receptors or upstream signaling components.
-
Protein Kinase C (PKC) Signaling: PKC is a family of serine/threonine kinases that play a critical role in various signal transduction cascades. Alcohols have been shown to interact directly with and modulate the activity of PKC isoforms.[11][12] The potency of this interaction often correlates with the alcohol's hydrophobicity.[12] This suggests that branched-chain alcohols, with their varied lipophilicity, could be potent modulators of PKC signaling, thereby influencing downstream cellular responses.
Quantitative Data on Biological Activities
The following tables summarize available quantitative data on the biological activities of various branched-chain alcohols. It is important to note that specific data for signaling pathway modulation is still an active area of research.
Table 1: Antimicrobial Activity of Selected Branched-Chain and Related Alcohols
| Alcohol | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 1-Nonanol | Staphylococcus aureus | 64 | 128 | [5] |
| 1-Decanol | Staphylococcus aureus | 32 | 64 | [5] |
| 1-Undecanol | Staphylococcus aureus | 16 | 32 | [5] |
| 1-Dodecanol | Staphylococcus aureus | 8 | 16 | [5] |
| 1-Tridecanol | Staphylococcus aureus | 4 | 8 | [5] |
| 1-Dodecanol | Mycobacteria | MIC of 6.25 µg/mL reported | - | [13] |
| Isobutanol | Candida albicans | Growth inhibition observed at 2% | - | [6] |
| Pentanol (Amyl Alcohol) | Candida albicans | Complete inhibition of filamentation at 0.5% | - | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Cytotoxicity Data for Alcohols
| Alcohol | Cell Line | Assay | Endpoint | Value | Reference |
| Ethanol | BRL cells | WST-1 | Cell Viability | Dose-dependent decrease | [14] |
| Ethanol | BRL cells | LDH Release | Cytotoxicity | Dose-dependent increase | [14] |
| C16-SS-DTX (Docetaxel Prodrug with Branched-Chain Alcohol) | 4T1 cells | Apoptosis Assay | Apoptosis Rate | 41.0% | [15] |
| C18-SS-DTX (Docetaxel Prodrug with Branched-Chain Alcohol) | 4T1 cells | Apoptosis Assay | Apoptosis Rate | 36.9% | [15] |
| C20-SS-DTX (Docetaxel Prodrug with Branched-Chain Alcohol) | 4T1 cells | Apoptosis Assay | Apoptosis Rate | 31.5% | [15] |
| C24-SS-DTX (Docetaxel Prodrug with Branched-Chain Alcohol) | 4T1 cells | Apoptosis Assay | Apoptosis Rate | 21.2% | [15] |
Note: Data for direct cytotoxicity (e.g., IC50) of simple branched-chain alcohols on specific signaling pathways is limited in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of branched-chain alcohols.
Cytotoxicity Assays
3.1.1. MTT Assay (Colorimetric Assay for Metabolic Activity)
-
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the branched-chain alcohol (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
3.1.2. Neutral Red Uptake (NRU) Assay
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in decreased uptake of the dye.
-
Protocol:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
After the treatment period, replace the medium with a medium containing a non-toxic concentration of Neutral Red and incubate for approximately 3 hours.
-
Wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Extract the dye from the viable cells using a solubilization solution (e.g., a mixture of acetic acid, ethanol, and water).
-
Measure the absorbance of the extracted dye at approximately 540 nm.
-
Quantify cell viability relative to the untreated control.
-
Membrane Fluidity Assay (Fluorescence Anisotropy)
-
Principle: This technique measures the rotational mobility of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
-
Protocol:
-
Prepare a suspension of cells or liposomes.
-
Label the membranes with the fluorescent probe DPH by incubation.
-
Treat the labeled cells or liposomes with various concentrations of the branched-chain alcohol.
-
Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The anisotropy (r) is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.
-
A decrease in the anisotropy value (r) corresponds to an increase in membrane fluidity.
-
Enzyme Inhibition Assay (e.g., Alcohol Dehydrogenase)
-
Principle: This assay measures the effect of a compound on the activity of a specific enzyme. For alcohol dehydrogenase (ADH), the activity can be monitored by measuring the rate of NADH production, which absorbs light at 340 nm.
-
Protocol:
-
In a cuvette, combine a buffer solution (e.g., sodium pyrophosphate buffer, pH 8.8), the substrate (e.g., ethanol), and NAD+.
-
Add the branched-chain alcohol to be tested at various concentrations to different cuvettes. A control with no inhibitor should also be prepared.
-
Initiate the reaction by adding the alcohol dehydrogenase enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot.
-
The inhibitory effect of the branched-chain alcohol can be quantified by comparing the reaction rates in the presence and absence of the compound. The IC50 value can be determined from a dose-response curve.
-
Reporter Gene Assay for Signaling Pathway Modulation
-
Principle: This assay utilizes a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific transcriptional response element that is activated by a particular signaling pathway. An increase or decrease in reporter gene expression reflects the modulation of the pathway by a test compound.
-
Protocol:
-
Transfect cells with a reporter plasmid containing the response element of interest (e.g., CRE for cAMP pathway, SRE for MAPK pathway) linked to a reporter gene.
-
Treat the transfected cells with the branched-chain alcohol at various concentrations.
-
After an appropriate incubation period, lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
The change in reporter gene expression indicates the extent to which the branched-chain alcohol modulates the specific signaling pathway.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of branched-chain alcohols.
Caption: Putative signaling pathways modulated by branched-chain alcohols.
Caption: General experimental workflow for assessing BCA bioactivity.
Conclusion and Future Directions
Branched-chain alcohols represent a versatile class of molecules with a wide array of biological activities. Their ability to modulate membrane fluidity is a cornerstone of their antimicrobial and cytotoxic effects. Furthermore, their emerging role as modulators of key intracellular signaling pathways, including the cAMP, MAPK, and PKC pathways, opens up exciting avenues for their application in drug development. The structural diversity of branched-chain alcohols allows for the fine-tuning of their biological effects, making them attractive candidates for the development of novel therapeutics with targeted activities.
Future research should focus on elucidating the specific molecular targets of different branched-chain alcohols within signaling cascades and obtaining more precise quantitative data (e.g., IC50 and EC50 values) for these interactions. A deeper understanding of the structure-activity relationships will be crucial for the rational design of branched-chain alcohol-based drugs with enhanced efficacy and reduced toxicity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the promising therapeutic potential of this fascinating class of molecules.
References
- 1. newhaven.edu [newhaven.edu]
- 2. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol binding in the C1 (C1A + C1B) domain of protein kinase C epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of protein kinase C in control of ethanol-modulated beta-endorphin release from hypothalamic neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of alcohols on filamentation, growth, viability and biofilm development in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. Inhibition of protein kinase C by alcohols and anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Reactivity and Mechanistic Pathways of 4-Ethyl-4-heptanol in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of 4-Ethyl-4-heptanol, a representative tertiary alcohol. Its mechanism of action in organic chemistry is not that of a catalyst or a uniquely reactive agent, but is instead defined by the characteristic reactivity of its sterically hindered tertiary alcohol functional group. This document details the core reaction mechanisms it undergoes, provides protocols for its synthesis and subsequent reactions, and presents relevant quantitative data.
Physicochemical Properties of this compound
This compound is a colorless liquid whose structure dictates its reactivity.[1] The tertiary carbon bearing the hydroxyl group is sterically hindered and lacks an alpha-hydrogen, rendering it resistant to oxidation.[2][3] Key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O | [4][5] |
| Molecular Weight | 144.25 g/mol | [4][5] |
| CAS Number | 597-90-0 | [4] |
| Appearance | Colorless Liquid | |
| Boiling Point | 183.8 °C (at 760 mmHg) | [1][6] |
| Density | ~0.825 g/cm³ | [1] |
| Synonyms | 4-Heptanol, 4-ethyl- |
Core Reaction Mechanisms
The reactions of this compound are dominated by pathways that involve the formation of a stable tertiary carbocation intermediate. The primary mechanisms are E1 elimination (dehydration) and SN1 substitution.
When heated in the presence of a strong acid catalyst like H₂SO₄ or H₃PO₄, this compound undergoes dehydration via an E1 (Elimination, Unimolecular) mechanism to form alkenes.[7] Tertiary alcohols dehydrate under relatively mild conditions compared to primary or secondary alcohols due to the stability of the resulting carbocation.[7][8]
The mechanism proceeds in three distinct steps:
-
Protonation of the Hydroxyl Group: The hydroxyl group's oxygen atom acts as a Lewis base, abstracting a proton from the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group, water (H₂O).[9][10]
-
Formation of a Carbocation: The protonated alcohol (an alkyloxonium ion) dissociates, with the water molecule departing. This is the slow, rate-determining step of the reaction and results in the formation of a stable tertiary carbocation.[8][9]
-
Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.[11]
Caption: E1 Dehydration Mechanism of this compound.
With strong hydrogen halide acids such as HBr or HCl, this compound undergoes a nucleophilic substitution reaction to form a tertiary alkyl halide.[11] The reaction proceeds via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism, again leveraging the stability of the tertiary carbocation intermediate.[12][13]
The mechanism is analogous to the first two steps of the E1 pathway:
-
Protonation of the Hydroxyl Group: The alcohol is protonated by the strong acid to form an alkyloxonium ion.[12]
-
Formation of a Carbocation: The departure of a water molecule forms the tertiary carbocation in the rate-limiting step.[14]
-
Nucleophilic Attack: The halide ion (e.g., Br⁻), a potent nucleophile, attacks the electrophilic carbocation, forming the final alkyl halide product.[11][15]
Caption: SN1 Substitution Mechanism with HBr.
Experimental Protocols
The following sections detail common experimental procedures for the synthesis of this compound and its subsequent use in a dehydration reaction.
Tertiary alcohols are commonly synthesized using a Grignard reaction.[16] This protocol describes the synthesis of this compound by reacting 4-heptanone (B92745) with ethylmagnesium bromide.[1]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
4-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard flame-dried glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, combine magnesium turnings (1.2 eq) and anhydrous diethyl ether. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction, maintaining a gentle reflux until the magnesium is consumed.[17]
-
Reaction with Ketone: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether dropwise, controlling the rate to maintain a gentle reflux. After addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution to decompose the magnesium alkoxide complex.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice more with diethyl ether.
-
Drying and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter to remove the drying agent and remove the solvent via rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.
Caption: Workflow for Grignard Synthesis of this compound.
This protocol describes the acid-catalyzed dehydration of the synthesized alcohol to form 4-ethyl-3-heptene.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask suitable for distillation. Cautiously add a catalytic amount of concentrated H₂SO₄ (approx. 5-10% by volume).
-
Distillation: Gently heat the mixture. As the alkene product forms, it will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. The optimal temperature for the dehydration of tertiary alcohols is typically between 25-80 °C.[7]
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash with 10% sodium carbonate solution to neutralize any residual acid, followed by a water wash.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous Na₂SO₄. The final alkene product can be purified by a final fractional distillation.[17]
Quantitative Data Summary
Quantitative data for reactions involving this compound are not extensively reported in dedicated studies. The table below summarizes representative data for the key reaction types discussed, based on typical outcomes for tertiary alcohols.
| Reaction Type | Reagents & Conditions | Product(s) | Typical Yield | Notes |
| Grignard Synthesis | 4-Heptanone, EtMgBr, Anh. Et₂O; then NH₄Cl work-up | This compound | 75-90% | Grignard reactions with ketones are generally high-yielding.[18] |
| E1 Dehydration | H₂SO₄ (cat.), Heat (50-100 °C) | 4-Ethyl-3-heptene & isomers | 80-90% | The major product is the most stable (Zaitsev) alkene.[11] |
| SN1 Substitution | Conc. HBr, 0 °C to RT | 4-Bromo-4-ethylheptane | >90% | Reaction is rapid and efficient for tertiary alcohols.[11][12] |
| Oxidation | PCC or Jones Reagent (CrO₃/H₂SO₄) | No reaction | N/A | Tertiary alcohols are resistant to oxidation without C-C bond cleavage.[2][19] |
References
- 1. Page loading... [guidechem.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C9H20O | CID 69013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanism of dehydration explained [unacademy.com]
- 9. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 10. study.com [study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 13. Khan Academy [khanacademy.org]
- 14. byjus.com [byjus.com]
- 15. youtube.com [youtube.com]
- 16. leah4sci.com [leah4sci.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. britannica.com [britannica.com]
understanding the reactivity of tertiary alcohols
An In-depth Technical Guide to the Core Reactivity of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiary alcohols (R₃COH) represent a unique class of organic compounds whose reactivity is fundamentally dictated by the structural characteristics of the tertiary carbon center. The absence of an alpha-hydrogen and the presence of three alkyl substituents create significant steric hindrance and promote the formation of a highly stable tertiary carbocation. These core features render tertiary alcohols resistant to oxidation while favoring unimolecular reaction pathways such as E1 elimination and SN1 substitution. Understanding these principles is critical for leveraging tertiary alcohols as synthetic intermediates and for predicting their metabolic fate in drug development. This guide provides a detailed examination of the mechanisms, kinetics, and experimental protocols associated with the primary reactions of tertiary alcohols.
Core Principles of Tertiary Alcohol Reactivity
The chemical behavior of tertiary alcohols is a direct consequence of their molecular structure. Two primary factors govern their reactivity pathways: the stability of the corresponding carbocation and steric effects.
-
Carbocation Stability: The rate-determining step in both SN1 and E1 reactions of tertiary alcohols is the formation of a carbocation intermediate.[1][2] Tertiary carbocations are the most stable class of simple alkyl carbocations due to a combination of two electronic effects:
-
Inductive Effect: Alkyl groups are electron-donating, pushing electron density toward the positively charged carbon, thereby delocalizing the charge and stabilizing the intermediate.[3][4][5]
-
Hyperconjugation: The sigma-electrons from C-H bonds on the adjacent alkyl groups can overlap with the empty p-orbital of the carbocation, further dispersing the positive charge.[5][6] The greater the number of alkyl groups, the more pronounced the hyperconjugation, leading to the stability order: Tertiary > Secondary > Primary.[6]
-
-
Steric Hindrance: The three bulky alkyl groups attached to the carbinol carbon create a sterically crowded environment.[7][8] This crowding physically blocks the backside attack required for bimolecular (SN2) substitution, making this pathway energetically unfavorable.[5] Consequently, tertiary alcohols almost exclusively react through unimolecular pathways that involve a planar carbocation intermediate.
Figure 1: Logical relationship of factors influencing tertiary alcohol reactivity pathways.
Key Reactions of Tertiary Alcohols
Resistance to Oxidation
Tertiary alcohols are highly resistant to oxidation under standard conditions, such as treatment with acidified potassium dichromate(VI) or chromic acid.[9][10][11] This lack of reactivity stems from the absence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group).[10][11][12] The mechanism of alcohol oxidation typically involves the removal of the hydroxyl hydrogen and an alpha-hydrogen from the carbinol carbon to form a carbon-oxygen double bond.[10][13] Since tertiary alcohols lack this alpha-hydrogen, they cannot undergo oxidation without the cleavage of a carbon-carbon bond, which requires much harsher conditions.[9]
Acid-Catalyzed Dehydration (E1 Elimination)
The dehydration of tertiary alcohols to form alkenes is a facile and common elimination reaction, typically proceeding through an E1 (Elimination, Unimolecular) mechanism.[1][14][15] The reaction is catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and gentle heating.[1][14] The relative ease of dehydration follows the order: Tertiary > Secondary > Primary, which directly correlates with the stability of the carbocation intermediate.[1][16]
The mechanism involves three key steps:
-
Protonation of the Hydroxyl Group: The alcohol's oxygen atom acts as a Lewis base, attacking the acid to form a protonated alcohol (an alkyloxonium ion).[1][2][15] This step converts the poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, forming a stable tertiary carbocation.[1][2] This is the slow, rate-determining step of the reaction.[16]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation, forming a π-bond and yielding the alkene product.[1][14]
References
- 1. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]
- 2. quora.com [quora.com]
- 3. Why are tertiary alcohols more reactive than primary alcohols? | Bored Of Studies [boredofstudies.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. Mechanism of dehydration explained [unacademy.com]
Methodological & Application
detailed protocol for Grignard synthesis of 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-Ethyl-4-heptanol via a Grignard reaction. The synthesis involves the reaction of ethylmagnesium bromide with 4-heptanone (B92745) in an anhydrous ether solvent, followed by an acidic workup. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, safety precautions, and data presentation for the successful synthesis of the target tertiary alcohol.
Introduction
The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde or ketone. In this application, we describe the synthesis of this compound, a tertiary alcohol, by reacting 4-heptanone with ethylmagnesium bromide. This protocol is designed to provide researchers with a reliable method to obtain this compound for further studies and applications.
Materials and Methods
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| Magnesium Turnings | Mg | 24.31 | 1.2 eq | Sigma-Aldrich |
| Ethyl Bromide | C₂H₅Br | 108.97 | 1.1 eq | Sigma-Aldrich |
| 4-Heptanone | C₇H₁₄O | 114.19 | 1.0 eq | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | Fisher Scientific |
| Saturated Aqueous Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | As required | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | Sigma-Aldrich |
| Iodine Crystal | I₂ | 253.81 | 1 small crystal (optional) | J.T. Baker |
Equipment
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Protocol
The synthesis of this compound is performed in two main stages: the preparation of the Grignard reagent (ethylmagnesium bromide) and the subsequent reaction with 4-heptanone.
Stage 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. Ensure all glassware is completely dry to prevent quenching of the Grignard reagent.[1]
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. If the magnesium is oxidized, it can be activated by adding a small crystal of iodine.[1]
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether in the dropping funnel. Add a few drops of the ethyl bromide solution to the magnesium. The reaction is initiated when bubbling is observed and the solution turns cloudy.[1]
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[1]
Stage 2: Reaction with 4-Heptanone and Work-up
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add the 4-heptanone solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[1]
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.[1]
Experimental Workflow
Caption: Experimental workflow for the Grignard synthesis of this compound.
Data Presentation
Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | 1.46 |
| 4-Heptanone | C₇H₁₄O | 114.19 | 144-145 | 0.817 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| This compound | C₉H₂₀O | 144.26 | 183.8 | 0.825 |
Safety Information
| Compound | Hazard Statements | Precautionary Statements |
| Ethyl Bromide | Highly flammable liquid and vapor. Toxic if inhaled. Causes skin and eye irritation. | Keep away from heat/sparks/open flames/hot surfaces. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. |
| Magnesium Turnings | Flammable solid. In contact with water releases flammable gases. | Keep away from heat/sparks/open flames/hot surfaces. Do not allow contact with water. Handle under inert gas. |
| 4-Heptanone | Flammable liquid and vapor. Harmful if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. Avoid breathing vapors. Use only outdoors or in a well-ventilated area. |
| Diethyl Ether | Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. | Keep away from heat/sparks/open flames/hot surfaces. Keep container tightly closed. Avoid breathing vapors. |
| This compound | Combustible liquid. Causes serious eye irritation. | Keep away from flames and hot surfaces. Wash hands thoroughly after handling. Wear eye protection. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Wet glassware or reagents. Inactive magnesium surface. | Flame-dry all glassware before use. Use anhydrous solvents. Activate magnesium with a crystal of iodine or by crushing the turnings.[1] |
| Low product yield | Incomplete formation of the Grignard reagent. Presence of moisture. | Ensure complete reaction of magnesium. Use anhydrous conditions throughout the experiment.[1] |
| Formation of side products | Enolization of 4-heptanone. Wurtz coupling. | Add the ketone solution slowly at a low temperature. Ensure slow addition of ethyl bromide to the magnesium.[1] |
| Emulsion during work-up | Formation of a stable emulsion between organic and aqueous layers. | Use saturated aqueous ammonium chloride for quenching instead of water.[1] |
Conclusion
The Grignard synthesis of this compound is an effective method for producing this tertiary alcohol. Strict adherence to anhydrous conditions and careful temperature control are crucial for achieving a good yield and purity. The protocol provided in this application note serves as a comprehensive guide for researchers in the successful execution of this synthesis.
References
Application Notes and Protocols for 4-Ethyl-4-heptanol as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Ethyl-4-heptanol as a non-polar solvent, detailing its physicochemical properties, potential applications, and example protocols for its use in a laboratory setting.
Introduction
This compound is a tertiary alcohol with a branched hydrocarbon structure, rendering it an effective non-polar solvent. Its physical and chemical properties make it a suitable medium for a variety of organic reactions, extractions, and as a solvent for non-polar compounds in drug development and materials science. This document outlines its key characteristics and provides protocols for its application. Although noted for its use in the fragrance and flavor industry, its utility as a non-polar solvent in research is the focus of these notes.
Physicochemical Properties
The properties of this compound are summarized in the table below. Its low polarity is indicated by its high octanol-water partition coefficient (LogP) and low water solubility.
| Property | Value | Reference |
| Molecular Formula | C9H20O | |
| Molecular Weight | 144.26 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.825 - 0.831 g/mL | |
| Boiling Point | 179 - 183.8 °C (452.65 K) | |
| Melting Point | 6.15 °C (estimate) | |
| Flash Point | 71.1 °C | |
| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C (Predicted) | |
| Refractive Index | 1.431 - 1.432 | |
| LogP (Octanol/Water Partition Coefficient) | 2.72770 | |
| Water Solubility (log10WS) | Data not explicitly found, but expected to be low based on LogP |
Applications in a Research Context
Based on its non-polar nature, this compound can be considered for the following applications:
-
Reaction Solvent: For organic reactions involving non-polar reactants, reagents, and catalysts. Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.
-
Extraction Solvent: As an alternative to other non-polar solvents like hexane (B92381) or toluene (B28343) for liquid-liquid extractions of non-polar to moderately polar organic compounds from aqueous solutions.
-
Solubilizing Agent: For dissolving non-polar or poorly water-soluble active pharmaceutical ingredients (APIs) and excipients in drug formulation studies.
-
Non-polar Medium for Spectroscopy: While less common than deuterated solvents, it could be used as a non-polar medium for certain spectroscopic analyses where solvent-solute interactions are being studied, provided its own spectral features do not interfere.
Experimental Protocols
The following are example protocols demonstrating the use of this compound as a non-polar solvent.
Protocol for a Grignard Reaction
This protocol outlines a general procedure for a Grignard reaction, where a non-polar, aprotic solvent is essential.
Objective: To synthesize a tertiary alcohol via the reaction of a Grignard reagent with a ketone, using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Ketone (e.g., acetone)
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether (for comparison or co-solvent if needed)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings in the flask and add a small crystal of iodine.
-
Grignard Formation: Add a solution of the alkyl/aryl halide in anhydrous this compound to the dropping funnel. Add a small amount to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling).
-
Reaction: Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Addition of Ketone: Cool the reaction mixture in an ice bath. Add a solution of the ketone in anhydrous this compound dropwise from the dropping funnel.
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the this compound under reduced pressure. The crude product can be purified by distillation or column chromatography.
Workflow for Grignard Synthesis
Application Notes and Protocols for the Characterization of 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Ethyl-4-heptanol (CAS No: 597-90-0, Molecular Formula: C₉H₂₀O, Molecular Weight: 144.26 g/mol ). Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented, along with expected quantitative data to aid in the identification and purity assessment of this tertiary alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers insights into its molecular weight and fragmentation pattern, aiding in structural elucidation.
Data Presentation: GC-MS
| Parameter | Value/Description | Source |
| Predicted Retention Index (Non-Polar Column) | ~880 | [1][2] |
| Predicted Retention Index (Polar Column) | ~1250-1300 | [1][2] |
| Molecular Ion (M⁺) | m/z 144 (often weak or absent in tertiary alcohols) | [3] |
| Major Fragment Ions (m/z) | 115, 87, 59, 57, 43, 29 | Predicted |
| Common Fragmentation Pathways | α-cleavage, Dehydration (loss of H₂O) | [3] |
Experimental Protocol: GC-MS Analysis
Objective: To determine the purity and confirm the identity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Volumetric flasks
-
Microsyringe
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as required by the instrument's sensitivity.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) or a polar column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum or expected fragmentation pattern.
-
Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
Data Presentation: ¹H NMR
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~ 0.9 | Triplet | -CH₃ (propyl and ethyl groups) |
| ~ 1.3-1.5 | Multiplet | -CH₂- (propyl and ethyl groups) |
| ~ 1.5-1.7 | Singlet (broad) | -OH |
Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.
Data Presentation: ¹³C NMR
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 8-15 | -CH₃ |
| ~ 15-40 | -CH₂- |
| ~ 70-80 | C-OH (quaternary) |
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.
-
Visualization of NMR Workflow```dot
Caption: Workflow for IR analysis of this compound.
References
Applications of 4-Ethyl-4-heptanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Ethyl-4-heptanol in various organic synthesis applications. As a tertiary alcohol, this compound exhibits characteristic reactivity that makes it a useful building block for the synthesis of a variety of organic molecules, including alkenes, esters, and ethers. Its stability under certain oxidative conditions also makes it a useful moiety in more complex synthetic routes.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction setup and purification procedures.
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.26 g/mol [1] |
| CAS Number | 597-90-0[1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 183.8 °C at 760 mmHg[2] |
| Density | 0.825 g/mL[2] |
| Flash Point | 71.1 °C[2] |
| Refractive Index | 1.431[2] |
Dehydration of this compound to Synthesize Alkenes
Tertiary alcohols like this compound readily undergo acid-catalyzed dehydration to form alkenes.[3] This elimination reaction typically follows an E1 mechanism, proceeding through a stable tertiary carbocation intermediate. The major product is generally the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. The dehydration of this compound is expected to yield a mixture of (E/Z)-4-ethyl-3-heptene and 4-ethyl-4-heptene.
Reaction Scheme:
Caption: Acid-catalyzed dehydration of this compound.
Quantitative Data for Dehydration of Tertiary Alcohols:
| Substrate | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Methyl-3-pentanol | H₂SO₄ | - | - | Major product: 3-methyl-2-pentene | [4] |
| tert-Amyl alcohol | H₂SO₄ | 37 | - | - | [5] |
Experimental Protocol: Dehydration of this compound
This protocol is adapted from general procedures for the dehydration of tertiary alcohols.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, distillation apparatus, separatory funnel
Procedure:
-
Place 14.4 g (0.1 mol) of this compound in a 100 mL round-bottom flask.
-
Slowly add 5 mL of concentrated sulfuric acid to the flask while cooling in an ice bath and swirling.
-
Set up a simple distillation apparatus with the flask.
-
Gently heat the mixture to distill the alkene products. The boiling points of the expected alkenes are in the range of 130-140 °C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate in a separatory funnel with two 20 mL portions of saturated sodium bicarbonate solution to neutralize any acidic residue.
-
Wash with 20 mL of water and then 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried liquid into a clean, dry distillation flask.
-
Perform a final fractional distillation to purify the alkene products, collecting the fraction boiling at the appropriate temperature.
-
Characterize the product mixture by GC-MS and NMR to determine the ratio of alkene isomers.
Esterification of this compound
This compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives. Due to steric hindrance, the Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) with tertiary alcohols can be slow and may favor elimination.[6] A more efficient method for esterifying tertiary alcohols is the use of a more reactive acylating agent, such as an acid anhydride (B1165640), often with a catalyst.[7]
Reaction Scheme: Esterification with Acetic Anhydride
Caption: Esterification of this compound with acetic anhydride.
Quantitative Data for Esterification of Tertiary Alcohols:
| Substrate | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| tert-Butanol | Acetic Anhydride | InCl₃/Mont K-10 | 26-30 | 1 h | >95 | [8] |
| Various tertiary alcohols | Acetic Anhydride | Bi(OTf)₃ | Room Temp. | - | High | [7] |
| Isopentyl alcohol | Acetic Acid | H₂SO₄ | Reflux (~160) | 45 min | - | [9] |
Experimental Protocol: Synthesis of 4-Ethyl-4-heptyl Acetate
This protocol is based on efficient methods for the esterification of sterically hindered alcohols.[7]
Materials:
-
This compound
-
Acetic anhydride
-
Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7.21 g (0.05 mol) of this compound in 50 mL of dry dichloromethane.
-
Add 0.1-0.5 mol% of the catalyst (e.g., Bi(OTf)₃).
-
To the stirring solution, add 6.13 g (0.06 mol, 1.2 equivalents) of acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 25 mL portions of dichloromethane.
-
Combine the organic layers and wash with 50 mL of water and then 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a versatile method for preparing ethers. It involves the reaction of an alkoxide with an alkyl halide.[10][11] Due to the steric hindrance of the tertiary alkoxide derived from this compound, this reaction is most effective with unhindered primary alkyl halides to minimize competing elimination reactions.
Reaction Scheme:
Caption: Williamson ether synthesis using this compound.
Quantitative Data for Williamson Ether Synthesis with Tertiary Alkoxides:
| Alkoxide | Alkyl Halide | Base | Solvent | Temperature | Yield (%) | Reference |
| Potassium tert-butoxide | Ethyl iodide | - | THF | Reflux | - | [10] |
| Sodium isopropoxide | Methyl bromide | NaH | THF | - | High | [10] |
Experimental Protocol: Synthesis of Ethyl 4-Ethyl-4-heptyl Ether
This protocol is a representative procedure for the Williamson ether synthesis using a tertiary alcohol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or other primary alkyl halide)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2.4 g (0.06 mol, 1.2 equivalents, assuming 60% dispersion) of sodium hydride.
-
Wash the sodium hydride with dry hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add 50 mL of anhydrous THF to the flask.
-
In a dropping funnel, prepare a solution of 7.21 g (0.05 mol) of this compound in 20 mL of anhydrous THF.
-
Add the alcohol solution dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).
-
Cool the resulting alkoxide solution to 0 °C.
-
Add 8.58 g (0.055 mol, 1.1 equivalents) of ethyl iodide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting ether by vacuum distillation.
Resistance to Oxidation
A notable characteristic of tertiary alcohols like this compound is their resistance to oxidation under typical conditions.[2][12][13] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process. This stability can be advantageous in complex syntheses where an alcohol moiety needs to remain intact while other functional groups in the molecule are being oxidized.
Oxidation Reaction Scheme (No Reaction):
Caption: Resistance of this compound to oxidation.
Application Note on Oxidative Stability:
When designing a synthetic route that involves oxidation steps, the presence of a tertiary alcohol like this compound can serve as a "built-in" protecting group for that position. While primary and secondary alcohols would be oxidized to aldehydes, carboxylic acids, or ketones, the tertiary alcohol will remain unchanged under many standard oxidizing conditions (e.g., Jones oxidation, PCC, Swern oxidation). This allows for selective oxidation of other parts of a molecule without the need for a separate protection-deprotection sequence for the tertiary hydroxyl group. However, under very harsh acidic and oxidative conditions, dehydration followed by oxidation of the resulting alkene is possible.
Conclusion
This compound is a versatile tertiary alcohol with applications in the synthesis of alkenes, esters, and ethers. Its resistance to oxidation provides an additional strategic advantage in multistep syntheses. The protocols provided herein, based on established reactivity principles for tertiary alcohols, offer a foundation for the utilization of this compound in various research and development settings. As with any chemical reaction, optimization of the provided conditions may be necessary to achieve desired yields and purity for specific applications.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Tertiary (3°)alcohols are not oxidized by chromic acid. Why? | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. DE3801273A1 - PROCESS FOR PREPARING TERT.-AMYL ALCOHOL (TAA) - Google Patents [patents.google.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: Dehydration of 4-Ethyl-4-heptanol to Synthesize Alkenes
Introduction The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the generation of alkenes. This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). For tertiary alcohols like 4-Ethyl-4-heptanol, the reaction proceeds readily under relatively mild conditions through an E1 elimination mechanism.[1][2] This mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, resulting in the formation of a double bond.[3][4] The principal products expected from the dehydration of this compound are isomeric alkenes, primarily (E/Z)-4-ethylhept-3-ene.
These application notes provide a detailed experimental protocol for the dehydration of this compound, including reaction setup, purification of the product, and analytical characterization.
Materials and Reagents The following table lists the key materials and reagents required for the experiment, along with their relevant physical properties.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | CAS Number |
| This compound | C₉H₂₀O | 144.25 | ~180 °C | 597-90-0[5][6] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~337 °C | 7664-93-9 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 °C | 60-29-7 |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | N/A | 144-55-8 |
| Brine (sat. NaCl soln.) | NaCl | 58.44 | N/A | 7647-14-5 |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | N/A | 7757-82-6 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
This protocol details the procedure for the dehydration reaction and subsequent workup to isolate the crude alkene product.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 14.4 g (0.1 mol) of this compound.
-
Place the flask in an ice-water bath to cool.
-
Slowly add 5 mL of concentrated sulfuric acid to the alcohol with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and assemble a simple distillation apparatus with the round-bottom flask as the distillation pot.
-
-
Dehydration Reaction and Distillation:
-
Gently heat the mixture using a heating mantle. The alkene products are lower boiling than the starting alcohol and will distill as they are formed.[7]
-
Collect the distillate in a receiving flask cooled in an ice bath. The temperature of the distilling vapor should be monitored and kept below approximately 150°C.
-
Continue the distillation until no more product distills over.
-
-
Workup and Neutralization:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
-
Drying and Isolation:
-
Add anhydrous sodium sulfate to the organic layer to remove residual water. Swirl the flask until the drying agent no longer clumps together.[7]
-
Decant or filter the dried liquid into a pre-weighed round-bottom flask.
-
The resulting liquid is the crude alkene product. The yield can be determined by weight. For higher purity, proceed to fractional distillation (Protocol 2).
-
Protocol 2: Purification by Fractional Distillation
This protocol is used to separate the isomeric alkene products from any unreacted starting alcohol or higher-boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using the flask containing the crude product. A fractionating column (e.g., Vigreux or packed with Raschig rings) should be placed between the distillation flask and the condenser.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
-
Distillation Procedure:
-
Gently heat the flask.
-
Monitor the temperature at the head of the column.
-
Collect the fraction(s) that distill at a stable temperature corresponding to the boiling point of the expected alkene products.
-
Weigh the purified fractions and calculate the final yield.
-
Protocol 3: Product Characterization by GC-MS
This protocol outlines the analysis of the product to determine its purity and identify the components.
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (e.g., 10 mg in 10 mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[8]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[8]
-
Column: HP-5ms or equivalent capillary column.
-
Injection Volume: 1 µL.[8]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.[8]
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Scan Range: m/z 30-300.[8]
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum for each peak to identify the molecular ion and fragmentation patterns, confirming the structure of the alkene isomers.
-
Determine the relative percentage of each isomer by comparing the peak areas.[8]
-
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value |
| Reactant | This compound |
| Reactant Mass | 14.4 g |
| Reactant Moles | 0.1 mol |
| Catalyst | Concentrated H₂SO₄ |
| Catalyst Volume | 5 mL |
| Reaction Temperature | Gentle heating for distillation |
| Theoretical Product Yield (Alkene) | 12.6 g (0.1 mol) |
Table 2: Expected Product Characterization Data
| Product | Formula | MW ( g/mol ) | Expected GC-MS (m/z) | Key IR Peaks (cm⁻¹) |
| (E/Z)-4-ethylhept-3-ene | C₉H₁₈ | 126.24 | M⁺ = 126 | ~3020 (C=C-H stretch), ~1670 (C=C stretch) |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis, purification, and analysis of alkenes from the dehydration of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound, showing the key intermediates.[1][2][4]
References
Application Note: Purification of 4-Ethyl-4-heptanol by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Ethyl-4-heptanol (CAS No. 597-90-0) is a tertiary alcohol often utilized as an intermediate in organic synthesis and as a component in the formulation of fragrances and flavors.[1] Ensuring the high purity of this compound is critical for subsequent reactions and final product quality. Distillation is a primary method for its purification, separating the desired alcohol from volatile impurities, unreacted starting materials, and non-volatile residues. Due to its relatively high boiling point, vacuum distillation is the preferred method to prevent thermal decomposition.[2] This document provides detailed protocols for the purification of this compound by both fractional and vacuum distillation.
Data Presentation: Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning the distillation process.
| Property | Value | Reference(s) |
| CAS Number | 597-90-0 | [3][4] |
| Molecular Formula | C₉H₂₀O | [1][3] |
| Molecular Weight | 144.26 g/mol | [3][5] |
| Boiling Point | 179.5 - 183.8 °C (at 760 mmHg) | [1][3] |
| Density | ~0.825 - 0.831 g/mL | [1] |
| Refractive Index | ~1.431 | [1] |
| Flash Point | 71.1 °C | [1] |
| Appearance | Colorless liquid | [1] |
Experimental Protocols
Pre-Distillation Workup (Optional but Recommended)
Crude this compound, particularly from Grignard synthesis, may contain acidic or basic impurities and water-soluble byproducts.[6][7] An initial extraction can significantly improve the efficiency of the subsequent distillation.
Methodology:
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of diethyl ether or another suitable organic solvent to dissolve the product.
-
Wash the organic layer sequentially with:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) to quench any remaining Grignard reagent.[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acid.
-
Brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the solvent. The remaining residue is now ready for distillation.
Protocol 1: Fractional Distillation at Atmospheric Pressure
This method is suitable for separating this compound from impurities with significantly different boiling points (a difference of >25-30 °C).[8] Caution is advised due to the high boiling point, which may cause decomposition.
Materials & Equipment:
-
Crude or pre-treated this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 200 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (round-bottom or Erlenmeyer)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Glass wool or foil for insulation
-
Lab jack and clamps
Procedure:
-
Apparatus Assembly: Assemble the fractional distillation apparatus as shown in chemical literature, ensuring all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process and improve separation efficiency.
-
Heating: Begin gently heating the flask with the heating mantle.
-
Equilibration: As the mixture boils, vapor will rise into the fractionating column. Adjust the heating rate to allow a temperature gradient to establish in the column. Vapor will condense and revaporize multiple times on the column's surface, enriching the most volatile component at the top.[9]
-
Fraction Collection:
-
Forerun: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will contain low-boiling impurities like residual solvents (e.g., diethyl ether, THF).[6] The temperature will be significantly lower than the product's boiling point.
-
Main Fraction: Once the temperature stabilizes near the boiling point of this compound (~180-184 °C), switch to a clean receiving flask to collect the purified product. Record the stable temperature range.
-
Final Fraction: If the temperature rises significantly above the expected boiling point or begins to fluctuate, stop the distillation. The residue in the flask contains high-boiling or non-volatile impurities.
-
-
Analysis: Analyze the collected main fraction for purity using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Protocol 2: Vacuum Distillation (Recommended Method)
Vacuum distillation is the preferred technique as it lowers the boiling point of the compound, preventing thermal degradation.[2] This method is essential for achieving high purity, especially for compounds boiling above 150 °C.[2]
Materials & Equipment:
-
All equipment listed for fractional distillation
-
Vacuum pump or water aspirator
-
Vacuum trap (cold finger or flask with dry ice/acetone)
-
Manometer to monitor pressure
-
Thick-walled vacuum tubing
-
Claisen adapter (recommended to prevent bumping)[11]
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus, ensuring all glassware is free of cracks or stars.[11] Use a Claisen adapter to provide an extra inlet for a capillary bubbler or to prevent bumping.[11] Grease all ground-glass joints sparingly to ensure an airtight seal.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distilling flask. Do not use boiling chips , as they are ineffective under vacuum.[11]
-
System Check: Connect the apparatus to the vacuum trap and the pump via thick-walled tubing. Before heating, apply the vacuum and check for leaks (hissing sounds). The system should hold a stable, low pressure.
-
Heating: Once a stable vacuum is achieved (note the pressure from the manometer), begin heating the flask gently. Vigorous stirring is crucial to prevent bumping.
-
Fraction Collection: The distillation process is similar to atmospheric distillation but occurs at a lower temperature.
-
Forerun: Collect any low-boiling impurities that distill at a low temperature under vacuum.
-
Main Fraction: Collect the this compound fraction over the expected boiling point range at the recorded pressure. The boiling point at reduced pressure can be estimated using a pressure-temperature nomograph.
-
Shutdown: Before turning off the vacuum, remove the heating mantle and allow the system to cool to room temperature. Then, slowly and carefully vent the system to atmospheric pressure.
-
-
Analysis: Confirm the purity of the collected product using GC-MS, NMR, or IR spectroscopy.[6][10]
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - Superheating of the liquid.- Ineffective boiling chips (atmospheric) or lack of stirring (vacuum). | - Ensure vigorous stirring with a magnetic stir bar, especially for vacuum distillation.[11]- For atmospheric distillation, use fresh boiling chips.- Ensure a smooth, gradual heating rate. |
| Poor Separation of Impurities | - Boiling points of product and impurity are too close.- Inefficient fractionating column.- Distillation rate is too fast. | - Switch to vacuum distillation to potentially increase the boiling point difference.[6]- Use a longer or more efficient packed fractionating column.[6]- Slow down the heating to allow for better equilibration in the column. |
| Product Decomposition (Darkening) | - Distillation temperature is too high. | - Use vacuum distillation to lower the boiling point.[2]- Ensure the heating mantle temperature is not excessively high. |
| System Cannot Hold Vacuum | - Leaks in the glassware joints or tubing. | - Check that all joints are properly greased and sealed.- Inspect all tubing for cracks or poor connections.- Ensure the vacuum pump is functioning correctly. |
| Broad Peak in GC Analysis | - Sample still contains impurities.- Water present in the sample.- GC column or injection issues. | - Re-distill the sample, collecting a narrower boiling point fraction.- Consider a final purification step like column chromatography if high purity is required.[6]- Ensure the sample is completely dry before injection.[6] |
References
- 1. Page loading... [guidechem.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 597-90-0 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
safe handling and storage procedures for 4-Ethyl-4-heptanol
Abstract: This document provides comprehensive application notes and protocols for the safe handling and storage of 4-Ethyl-4-heptanol (CAS No: 597-90-0). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This guide includes details on physical and chemical properties, personal protective equipment (PPE), handling and storage procedures, spill management, and disposal.
Introduction
This compound is a colorless liquid with a fruity odor, commonly used in the production of fragrances and flavors.[1] It also serves as a solvent in various industrial applications.[1] Due to its chemical nature, proper handling and storage are crucial to prevent accidents and ensure the safety of laboratory personnel.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C9H20O | [1][2][3][4] |
| Molecular Weight | 144.25 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 183.8 °C at 760 mmHg | [1][2] |
| Melting Point | 6.15 °C (estimate) | [1][5] |
| Flash Point | 71.1 °C | [1][2] |
| Density | 0.825 g/cm³ | [1][2] |
| Refractive Index | 1.431 | [1][2][6] |
| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C (Predicted) | [1] |
| LogP | 2.72770 | [1][2] |
Health and Safety Information
While specific toxicological properties of this compound have not been thoroughly investigated, it may be harmful if ingested, inhaled, or absorbed through the skin.[7] It is classified as a combustible liquid and can cause serious eye irritation.
Experimental Protocols: Safe Handling and Storage
The following protocols are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS).
It is mandatory to use appropriate PPE when handling this compound. The recommended PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield may also be necessary for splash protection.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[7][8]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[7][8] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator should be used.[7][8]
-
Footwear: Chemical-resistant, steel-toe boots or shoes are recommended.[9]
-
Handle in a well-ventilated place.[8]
-
Avoid contact with skin and eyes.[8]
-
Avoid breathing mist, gas, or vapors.[8]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[8][10][11]
-
Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[7][10][11]
-
Ground/bond container and receiving equipment.[10]
-
Take precautionary measures against static discharge.[10][11]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]
-
Store apart from incompatible materials such as strong oxidizing agents and strong acids.[8][11][12]
Spill and Emergency Procedures
-
Ensure adequate ventilation and remove all sources of ignition.[8][10]
-
Evacuate personnel to a safe area.[8]
-
Wear appropriate personal protective equipment as detailed in section 4.1.[8][13]
-
Contain the spill with inert material (e.g., sand, vermiculite).[7]
-
Collect the absorbed material into a suitable, closed container for disposal.[7][8]
-
Do not let the chemical enter drains.[8]
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[8]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[8]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][13]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8][13][14]
Waste Disposal
Dispose of this compound and its containers in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[7]
Diagrams
The following diagrams illustrate the safe handling and storage workflow for this compound.
Caption: Workflow for safe handling and storage of this compound.
Caption: Protocol for responding to a this compound spill.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Heptanol, 4-ethyl- | CAS#:597-90-0 | Chemsrc [chemsrc.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. 597-90-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 14. This compound | C9H20O | CID 69013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maximizing the Yield of 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 4-Ethyl-4-heptanol, a tertiary alcohol with applications in fragrance, flavor, and pharmaceutical industries. The following protocols are designed to maximize the yield and purity of the final product through optimized Grignard reactions.
Overview of Synthetic Routes
The synthesis of this compound is most effectively achieved via a Grignard reaction. Two primary routes are presented, each offering high yields with specific advantages and considerations.
-
Route 1: Reaction of 4-Heptanone (B92745) with Ethylmagnesium Bromide. This is a direct and high-yielding approach.
-
Route 2: Reaction of Ethyl Propionate with Propylmagnesium Bromide. This route requires two equivalents of the Grignard reagent.
Maximizing Yield: Key Reaction Parameters
The successful synthesis of this compound with a high yield is contingent on careful control of the reaction conditions. The Grignard reagent is highly reactive and sensitive to moisture and protic solvents.
Critical Factors for High Yield:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used. The presence of water will quench the Grignard reagent, reducing the yield.[1]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as dry nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric moisture and carbon dioxide.[1]
-
Reactant Quality: The magnesium turnings should be fresh and activated. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Temperature Control: The addition of the ketone or ester to the Grignard reagent should be performed at a low temperature (0-10°C) to minimize side reactions, such as enolization of the ketone.[2][3]
-
Molar Ratios: A slight excess of the Grignard reagent (1.1 to 1.2 equivalents) is recommended to ensure the complete consumption of the ketone.[1] For the reaction with an ester, at least two equivalents of the Grignard reagent are necessary.
Comparative Data for Synthetic Routes
The following table summarizes the reaction conditions and expected yields for the two primary synthetic routes to this compound.
| Route | Precursors | Molar Ratio (Grignard:Substrate) | Solvent | Temperature | Typical Yield | Purity | Advantages & Disadvantages |
| 1 | 4-Heptanone, Ethylmagnesium Bromide | 1.1 : 1.0 | Anhydrous Diethyl Ether | 0-10°C (addition) | 80-90% | >95% | Advantages: High yield, readily available starting materials. Disadvantages: Requires strictly anhydrous conditions. |
| 2 | Ethyl Propionate, Propylmagnesium Bromide | 2.2 : 1.0 | Anhydrous Diethyl Ether | 0-10°C (addition) | 75-85% | >95% | Advantages: Utilizes a common ester as a starting material. Disadvantages: Requires two equivalents of the Grignard reagent, strictly anhydrous conditions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Heptanone and Ethylmagnesium Bromide
This protocol details the synthesis of this compound via the Grignard reaction between 4-heptanone and ethylmagnesium bromide.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Ethyl bromide (1.1 equivalents)
-
4-Heptanone (1.0 equivalent)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Iodine crystal (optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Place the magnesium turnings in the three-necked flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
Dissolve the ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
-
-
Reaction with 4-Heptanone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve the 4-heptanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 4-heptanone solution dropwise to the cold Grignard reagent with vigorous stirring, maintaining the temperature below 10°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride with vigorous stirring.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Esters from 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of esters from the tertiary alcohol 4-Ethyl-4-heptanol. Due to the steric hindrance and the propensity for elimination reactions under harsh acidic conditions, traditional Fischer esterification is not recommended. This document focuses on two effective and milder alternative methods: Steglich esterification and acylation with acid anhydrides or acyl chlorides.
Introduction
This compound is a tertiary alcohol, and its ester derivatives are of interest in various fields, including fragrance, flavor, and as intermediates in pharmaceutical synthesis. The esterification of tertiary alcohols like this compound poses a challenge due to the steric hindrance around the hydroxyl group and the susceptibility of the tertiary carbocation intermediate to undergo dehydration to form an alkene, especially under the acidic conditions of Fischer esterification. Therefore, alternative synthetic routes are necessary to achieve high yields of the desired tertiary esters. This document outlines detailed protocols for two such methods.
Recommended Esterification Methods
Two primary methods are recommended for the successful esterification of this compound:
-
Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate ester formation under mild, neutral conditions. It is particularly well-suited for sterically hindered and acid-sensitive substrates.[1][2][3][4]
-
Acylation with Acid Anhydrides or Acyl Chlorides: This approach involves the reaction of this compound with a more reactive acylating agent.
-
Acid Anhydrides: Reaction with an acid anhydride (B1165640), often in the presence of a catalyst, provides a good alternative to Fischer esterification.
-
Acyl Chlorides: As highly reactive acylating agents, acyl chlorides react readily with alcohols at or below room temperature to form esters. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct.[5]
-
Data Presentation: Comparative Analysis of Esterification Methods
The following table summarizes representative quantitative data for the synthesis of 4-ethyl-4-heptyl acetate (B1210297) from this compound using the recommended methods.
Note: The following data are illustrative and based on typical yields and reaction conditions for the esterification of sterically hindered tertiary alcohols. Actual results may vary.
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Steglich Esterification | Acetic Acid | DCC, DMAP | Dichloromethane (B109758) | 25 | 4-6 | 85-95 |
| Acylation | Acetic Anhydride | Pyridine | None | 80-100 | 3-5 | 80-90 |
| Acylation | Acetyl Chloride | Pyridine | Dichloromethane | 0-25 | 1-2 | 90-98 |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with Acetic Acid
This protocol describes the synthesis of 4-ethyl-4-heptyl acetate using DCC and DMAP.
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and acetic acid (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the flask in an ice bath and add DCC (1.2 eq) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Acylation of this compound with Acetic Anhydride
This protocol details the synthesis of 4-ethyl-4-heptyl acetate using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and acetic anhydride (1.5 eq). A catalytic amount of pyridine (0.1 eq) can be added.
-
Heat the mixture to a gentle reflux (around 80-100°C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After cooling to room temperature, carefully add the reaction mixture to a separatory funnel containing saturated sodium bicarbonate solution to quench the excess acetic anhydride and neutralize the acetic acid byproduct.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ester by vacuum distillation.
Protocol 3: Acylation of this compound with Acetyl Chloride
This protocol outlines a rapid and high-yielding synthesis of 4-ethyl-4-heptyl acetate using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise from a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or vacuum distillation.
Visualizations
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Acylation Methods.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
Application Notes and Protocols for the Industrial Synthesis of 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-4-heptanol is a tertiary alcohol with applications in various chemical syntheses, including as an intermediate in the production of pharmaceuticals and specialty chemicals. Its structure presents a branch point that can be synthetically valuable. The industrial-scale synthesis of this compound is most effectively and directly achieved via a Grignard reaction. This document provides detailed application notes and protocols for the scaled-up synthesis, purification, and analysis of this compound, with a focus on safety and efficiency for industrial applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for handling, storage, and purification processes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1][2] |
| CAS Number | 597-90-0 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 183.8 °C at 760 mmHg | [1][2] |
| Density | 0.825 - 0.831 g/cm³ | [1][3] |
| Flash Point | 71.1 °C | [1][2] |
| Refractive Index | 1.431 - 1.432 | [1][3] |
Synthesis Pathway and Workflow
The recommended industrial synthesis of this compound involves the Grignard reaction between ethylmagnesium bromide and 4-heptanone (B92745). This pathway is advantageous due to the high yield and the ready availability of the starting materials.[4]
Reaction Pathway
Caption: Grignard reaction for this compound synthesis.
Industrial Synthesis Workflow
The following diagram outlines the key stages in the industrial production of this compound, from reactant preparation to final product analysis.
Caption: Workflow for industrial this compound synthesis.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
This protocol describes the synthesis of this compound on a pilot scale, suitable for producing kilogram quantities. All glassware and reactors must be thoroughly dried to prevent quenching of the Grignard reagent.
Materials and Equipment:
-
50 L glass-lined reactor with mechanical stirring, reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnesium turnings
-
Ethyl bromide
-
4-Heptanone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Charge the 50 L reactor with magnesium turnings (1.2 equivalents).
-
Under a nitrogen atmosphere, add enough anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction. Initiation is indicated by gentle refluxing.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Heptanone:
-
Cool the reactor containing the Grignard reagent to 0-5 °C using a cooling bath.
-
Slowly add a solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel, maintaining the internal temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Quenching and Work-up:
-
Cool the reactor to 0-5 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a larger vessel for phase separation.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
-
Solvent Removal:
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Expected Yield: 80-90% (based on 4-heptanone).[4]
Protocol 2: Industrial-Scale Purification by Fractional Distillation
Purification of the crude product is critical to meet industrial quality standards. Fractional distillation is the preferred method for separating this compound from unreacted starting materials and byproducts.
Equipment:
-
Fractional distillation unit with a packed column (e.g., Raschig rings or structured packing) to increase separation efficiency.[5]
-
Heating mantle and controller.
-
Vacuum pump and pressure gauge for vacuum distillation.
-
Collection flasks.
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charge the distillation flask with the crude this compound and boiling chips.
-
-
Distillation:
-
Begin heating the distillation flask gently.
-
For closely boiling impurities, performing the distillation under reduced pressure is recommended to lower the boiling points and improve separation.[5]
-
Collect the initial fraction, which will contain low-boiling impurities and residual solvent.
-
Monitor the temperature at the top of the column. A stable temperature indicates the distillation of a pure fraction.
-
Collect the main fraction of this compound at its boiling point (183.8 °C at atmospheric pressure, lower under vacuum).
-
Stop the distillation before all the material in the flask has vaporized to avoid the concentration of high-boiling impurities.
-
Purity Assessment: The purity of the collected fractions should be assessed using Gas Chromatography (GC). A purity of >95% is typically achievable.[4]
Safety Considerations
The industrial synthesis of this compound involves significant hazards that must be carefully managed.
| Hazard | Mitigation Measures | Source(s) |
| Fire and Explosion | Grignard reagents can be pyrophoric, and the solvents (diethyl ether, THF) are highly flammable. Use non-sparking tools, explosion-proof equipment, and ensure adequate ventilation. Keep away from ignition sources. | [6][7] |
| Runaway Reaction | The Grignard reaction is highly exothermic. Maintain strict temperature control, ensure slow and controlled addition of reagents, and have an emergency cooling plan. | [6] |
| Chemical Exposure | This compound and the reagents used can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood. | [6][8] |
| Accidental Spills | Keep spill containment materials readily available. For large spills, evacuate the area and remove all ignition sources. Absorb the spill with an inert material and dispose of it as hazardous waste. | [6][7] |
Quality Control and Analytical Protocols
Protocol 3: Purity and Identity Confirmation by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Appropriate capillary column (e.g., non-polar or medium-polarity).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Determine the retention time of the main peak, which should correspond to this compound.
-
Calculate the purity based on the peak area percentage.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum.
-
This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to scale up the synthesis of this compound for industrial use, with a strong emphasis on safety, efficiency, and quality control.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of tertiary alcohols using Grignard reagents.
Troubleshooting Guide
This section addresses common problems encountered during Grignard reactions for the synthesis of tertiary alcohols, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Tertiary Alcohol | Presence of moisture or protic solvents: Grignard reagents are highly reactive with water, alcohols, and any compound with acidic protons. This "quenches" the reagent, rendering it inactive.[1][2][3] | Ensure all glassware is rigorously flame-dried or oven-dried before use.[2] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Poor quality or inaccurate concentration of Grignard reagent: Commercially available Grignard reagents can degrade over time, and their actual concentration may differ from the label.[1] | Titrate the Grignard reagent before use to determine its exact concentration.[1] If preparing the reagent in-situ, ensure the magnesium turnings are fresh and activated. Activation can be achieved by crushing them or using initiators like iodine or 1,2-dibromoethane.[2] | |
| Side reactions: Several side reactions can compete with the desired nucleophilic addition, including enolization of the ketone starting material and reduction of the ketone.[1][2][4] | Add the ketone or ester to the Grignard solution slowly at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.[1][2] For Grignard reagents with β-hydrogens that can cause reduction, running the reaction at a lower temperature is also recommended.[1] Using additives like CeCl₃ can sometimes enhance nucleophilicity.[1] | |
| Recovery of Starting Ketone | Enolization: The Grignard reagent acts as a base and deprotonates the ketone at the alpha-position, forming an enolate which is unreactive towards the Grignard reagent. This is more common with sterically hindered ketones.[2][4] | Add the ketone slowly to the Grignard reagent at low temperatures.[1] Consider using a less sterically hindered Grignard reagent if the synthesis allows. |
| Formation of a Secondary Alcohol Byproduct | Reduction: The Grignard reagent, especially if it has β-hydrogens, can reduce the ketone to a secondary alcohol.[1][4] | Perform the reaction at a lower temperature.[1] If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[1] |
| Formation of Biphenyl Byproduct (when using phenylmagnesium bromide) | Wurtz Coupling: The Grignard reagent can couple with the aryl halide starting material.[5] | Add the aryl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.[2] Ensure efficient stirring and avoid high temperatures.[2] |
| Violent Reaction During Quenching | Highly exothermic reaction: The unreacted Grignard reagent reacts vigorously with the protic quenching agent.[5] | Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching solution.[5] For larger scale reactions, consider adding the reaction mixture to the cooled quenching solution.[5] |
| Persistent Emulsion During Workup | Formation of magnesium salts: Magnesium salts formed during the workup can lead to the formation of stable emulsions, making phase separation difficult.[5] | Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5] Filtering the mixture through a pad of Celite can also be effective.[5] |
| Difficulty Dissolving Precipitate Formed During Workup | Insoluble magnesium salts: White precipitates of magnesium salts, such as magnesium hydroxyhalides, can form.[5] | Add a dilute acid, such as 1M HCl, dropwise until the solids dissolve.[5] Ensure sufficient quenching solution is used with vigorous stirring.[5] |
Frequently Asked Questions (FAQs)
Reagent and Reaction Conditions
Q1: What is the best solvent for a Grignard reaction to synthesize a tertiary alcohol?
A1: Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents.[2] Diethyl ether is often preferred due to its low boiling point, which simplifies its removal after the reaction. THF is a better solvating agent for the Grignard reagent and can be beneficial when using less reactive alkyl or aryl halides.[2]
Q2: How can I be sure my Grignard reagent has formed?
A2: Visual cues for the formation of a Grignard reagent include the disappearance of the metallic magnesium, the solution turning cloudy or grayish, and a noticeable exotherm (the reaction mixture may begin to reflux).[2] For a definitive confirmation of the reagent's concentration, titration is the recommended method.[1]
Q3: What is the ideal temperature for the reaction between the Grignard reagent and the ketone/ester?
A3: The addition of the ketone or ester to the Grignard reagent is typically performed at a low temperature, such as 0 °C, to control the exothermic nature of the reaction and minimize side reactions like enolization and reduction.[2] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[2]
Starting Materials: Ketones vs. Esters
Q4: What is the difference between using a ketone and an ester to synthesize a tertiary alcohol?
A4: When a ketone is used, one equivalent of the Grignard reagent is added to produce the tertiary alcohol.[6] This allows for the synthesis of tertiary alcohols with three different R groups. In contrast, when an ester is the starting material, two equivalents of the Grignard reagent are required.[6][7] The first equivalent adds to the ester, forming a ketone intermediate which then rapidly reacts with a second equivalent of the Grignard reagent.[8][9] This results in a tertiary alcohol where two of the substituents are identical and originate from the Grignard reagent.[10]
Q5: Can I use just one equivalent of Grignard reagent with an ester to isolate the ketone intermediate?
A5: This is generally not feasible. The ketone intermediate formed is more reactive than the starting ester, so it will quickly react with another molecule of the Grignard reagent.[9] Using only one equivalent will typically result in a mixture of the starting ester, the tertiary alcohol, and a small amount of the ketone.[9]
Workup and Purification
Q6: What is the best way to quench the reaction and work it up?
A6: A common and often preferred method for quenching is the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][5] This is a mild acidic workup that protonates the alkoxide to form the tertiary alcohol and quenches any excess Grignard reagent, while generally being gentle enough to avoid acid-catalyzed dehydration of the tertiary alcohol product.[5]
Q7: My tertiary alcohol is sensitive to acid. What workup procedure should I use?
A7: For acid-sensitive tertiary alcohols, a workup with saturated aqueous ammonium chloride is highly recommended over strong acids like HCl.[1][5] The ammonium chloride solution is acidic enough to protonate the alkoxide but is less likely to cause side reactions like elimination.[5]
Q8: How can I purify the final tertiary alcohol product?
A8: Common purification techniques for tertiary alcohols include distillation, recrystallization (if the product is a solid), and column chromatography.[2] The choice of method depends on the physical properties of the product and the impurities present.
Data Presentation
Table 1: Influence of Solvent on Tertiary Alcohol Yield
| Grignard Reagent | Ketone/Ester | Solvent | Temperature (°C) | Yield (%) |
| Phenylmagnesium Bromide | Acetone (B3395972) | Diethyl Ether | 0 to RT | ~85-95 |
| Phenylmagnesium Bromide | Acetone | THF | 0 to RT | ~90-98 |
| Methylmagnesium Bromide | Benzophenone | Diethyl Ether | 0 to RT | ~80-90 |
| Methylmagnesium Bromide | Benzophenone | THF | 0 to RT | ~85-95 |
| Ethylmagnesium Bromide | Ethyl Benzoate | Diethyl Ether | 0 to RT | ~75-85 |
| Ethylmagnesium Bromide | Ethyl Benzoate | THF | 0 to RT | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol from a Ketone (Example: 2-Phenyl-2-propanol)
-
Glassware Preparation: Rigorously dry all glassware, including a round-bottom flask, a dropping funnel, and a condenser, in an oven at 120 °C for at least 4 hours or by flame-drying under a stream of inert gas (nitrogen or argon). Assemble the apparatus while hot and allow it to cool to room temperature under the inert atmosphere.
-
Grignard Reagent Formation (in-situ): Place magnesium turnings (1.2 equivalents) in the round-bottom flask. Add a small crystal of iodine. Assemble the apparatus. Add a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the acetone solution dropwise to the cooled, stirring Grignard reagent. A precipitate will likely form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 30 minutes.
-
Work-up: Cool the reaction mixture again to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. Continue adding the quenching solution until the bubbling ceases and two clear layers are formed (some solids may still be present).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine all the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can then be purified by distillation or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for tertiary alcohol synthesis.
Caption: Troubleshooting logic for low Grignard reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
common side products in 4-Ethyl-4-heptanol synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-4-heptanol. The following information addresses common side products and outlines strategies to minimize their formation, ensuring a higher yield and purity of the desired tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and what are the common starting materials?
The most common and effective method for the synthesis of this compound is the Grignard reaction.[1] This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. The two primary synthetic routes are:
-
Route 1: Reaction of ethylmagnesium bromide (EtMgBr) with 4-heptanone (B92745).
-
Route 2: Reaction of propylmagnesium bromide (PrMgBr) with an ethyl ester of butyric acid, such as ethyl butyrate. In this case, two equivalents of the Grignard reagent are required as the reaction proceeds through a ketone intermediate.
Q2: What are the main side products I might encounter during the synthesis of this compound via the Grignard reaction?
Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of this compound. The most common side products are:
-
Enolization Product: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone (4-heptanone), forming a magnesium enolate.[1] Upon aqueous work-up, this enolate is protonated back to the starting ketone, reducing the overall conversion to the desired alcohol.
-
Reduction Product: The Grignard reagent can reduce the ketone to a secondary alcohol. In the case of 4-heptanone, this would result in the formation of 4-heptanol (B146996). This is more likely to occur with sterically hindered Grignard reagents.
-
Wurtz Coupling Product: The Grignard reagent can couple with the unreacted alkyl halide starting material.[1] For the synthesis of ethylmagnesium bromide from ethyl bromide, this results in the formation of n-butane. This is a common side reaction during the preparation of the Grignard reagent itself.[1]
Q3: How can I minimize the formation of the enolization product?
To favor the desired nucleophilic addition over enolization, the following strategies are recommended:
-
Low Temperature: Perform the addition of the ketone to the Grignard reagent at a low temperature, typically 0 °C. This helps to control the exothermic reaction and favors the kinetic product (addition) over the thermodynamic product (enolate).
-
Slow Addition: Add the ketone solution dropwise to the Grignard reagent with efficient stirring. This prevents localized high concentrations of the ketone, which can promote enolization.
-
Choice of Solvent: While diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents, THF can sometimes favor enolization more than diethyl ether due to its higher polarity and solvating power.
Q4: What measures can be taken to prevent the reduction of the ketone?
The reduction of the ketone is generally a minor side reaction but can become significant with bulky Grignard reagents. To minimize its formation:
-
Use of Less Hindered Grignard Reagents: For the synthesis of this compound, using ethylmagnesium bromide is less likely to cause significant reduction compared to a more sterically hindered Grignard reagent.
-
Temperature Control: Maintaining a low reaction temperature during the addition of the ketone can also help to suppress the reduction pathway.
Q5: How can I reduce the amount of Wurtz coupling product?
The Wurtz coupling reaction primarily occurs during the formation of the Grignard reagent. To minimize this:
-
Slow Addition of Alkyl Halide: Add the ethyl bromide slowly to the magnesium turnings. This ensures that the concentration of the alkyl halide is kept low, reducing the chance of it reacting with the newly formed Grignard reagent.[1]
-
Efficient Stirring: Vigorous stirring ensures that the alkyl halide reacts quickly with the magnesium surface rather than with the Grignard reagent in solution.
-
Fresh Magnesium: Use fresh, high-quality magnesium turnings. An oxide layer on the magnesium can hinder the reaction with the alkyl halide, leaving it in solution longer to react with the Grignard reagent. Activation of magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Moisture in the reaction: Grignard reagents are extremely sensitive to water, which will quench them. | 1. Ensure anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.[1] |
| 2. Poor quality Grignard reagent: Incomplete formation or decomposition of the Grignard reagent. | 2. Activate magnesium: Use fresh magnesium turnings and consider activation with iodine or 1,2-dibromoethane.[2] Titrate the Grignard reagent before use to determine its exact concentration.[1] | |
| 3. Significant side reactions: Predominance of enolization, reduction, or Wurtz coupling. | 3. Optimize reaction conditions: Maintain low temperatures (0 °C) during ketone addition, ensure slow addition rates, and use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.[2] | |
| Presence of a significant amount of 4-heptanone (starting material) in the product | Enolization: The Grignard reagent acted as a base rather than a nucleophile. | Lower the reaction temperature during the addition of 4-heptanone and add it slowly to the Grignard solution. |
| Detection of 4-heptanol in the product mixture | Reduction of the ketone: The Grignard reagent transferred a hydride to the ketone. | This is typically a minor side product with ethylmagnesium bromide. Ensure the Grignard reagent is not excessively bulky. |
| Difficulty in initiating the Grignard reaction | Inactive magnesium surface: A passivating oxide layer on the magnesium turnings. | Activate the magnesium: Crush the turnings gently in a mortar and pestle, or use a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[2] |
Experimental Protocols
Synthesis of this compound from 4-Heptanone and Ethylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl bromide
-
4-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as an initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Protect the apparatus from atmospheric moisture with drying tubes.
-
Place magnesium turnings (1.2 equivalents) in the flask and add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, add a small crystal of iodine or gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[1]
-
-
Reaction with 4-Heptanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the 4-heptanone solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.
Caption: Troubleshooting workflow for low yield or impurity issues in the synthesis of this compound.
References
Technical Support Center: Purification of Branched-Chain Alcohols
Welcome to the Technical Support Center for the Purification of Branched-Chain Alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial purification technique for a crude mixture of a branched-chain alcohol?
The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.
-
For liquid alcohols: Fractional distillation is often the preferred first step, especially for separating isomers with different boiling points or removing solvents and other volatile impurities.
-
For solid alcohols: Recrystallization is a powerful technique for removing soluble and insoluble impurities.
-
For complex mixtures or non-volatile impurities: Flash column chromatography is a versatile method for separating compounds based on their polarity.
Q2: My branched-chain alcohol isomers have very close boiling points. How can I separate them?
Separating isomers with similar boiling points is a common challenge. Here are several approaches:
-
High-Efficiency Fractional Distillation: Use a long fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, which enhances separation. A slow and steady distillation rate is crucial.
-
Azeotropic Distillation: Introduce an entrainer (a third component) that forms a new, lower-boiling azeotrope with one of the isomers, allowing for its selective removal.
-
Preparative Chromatography: Techniques like preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide excellent separation of close-boiling isomers.
-
Derivatization: Convert the alcohols into derivatives (e.g., esters) that may have a larger difference in boiling points, facilitating separation by distillation. The original alcohols can be regenerated after separation.
Q3: I'm trying to recrystallize a branched-chain alcohol, but it keeps "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with low-melting solids or when the solution is supersaturated at a temperature higher than the compound's melting point. Here are some troubleshooting steps:
-
Use a lower-boiling point solvent: This allows the solution to cool to a lower temperature before saturation is reached.
-
Increase the solvent volume: A more dilute solution will become saturated at a lower temperature.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.
-
Add a seed crystal: Introduce a small crystal of the pure compound to provide a template for crystallization.
Q4: How does branching affect the physical properties of alcohols relevant to purification?
Branching has a significant impact on the boiling point and solubility of alcohols:
-
Boiling Point: Increased branching generally leads to a lower boiling point compared to the straight-chain isomer with the same molecular weight. This is because the more compact, spherical shape of branched molecules reduces the surface area for intermolecular van der Waals interactions.
-
Solubility in Water: For isomeric alcohols, branching increases solubility in water. The more compact structure of branched alcohols reduces the surface area of the nonpolar hydrocarbon part, making it easier for water molecules to solvate the hydrophilic hydroxyl group.
Q5: How can I purify chiral branched-chain alcohols to obtain a single enantiomer?
The separation of enantiomers, known as chiral resolution, requires a chiral environment. Common methods include:
-
Chiral Chromatography: This is the most widely used method and involves using a chiral stationary phase (CSP) in HPLC or GC that interacts differently with each enantiomer, leading to their separation.
-
Diastereomeric Salt Formation: React the racemic alcohol with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization. The separated salts can then be treated with a base to regenerate the individual enantiomers of the alcohol.[1][2][3][4]
-
Enzymatic Resolution: Utilize enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Troubleshooting Guides
Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the column. | - Use a longer fractionating column or one with a more efficient packing material.- Decrease the heating rate to ensure a slow, steady distillation (1-2 drops per second).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Bumping / Irregular Boiling | - Lack of boiling chips or malfunctioning stir bar.- Heating is too rapid or uneven. | - Add fresh boiling chips or a magnetic stir bar.- Use a heating mantle for even heating and reduce the heating rate. |
| Temperature Fluctuations at the Thermometer | - Improper thermometer placement.- Distillation rate is too high. | - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Reduce the heating rate. |
| No Distillate Collected | - Thermometer bulb is placed too high.- Insufficient heating.- Leaks in the apparatus. | - Adjust the thermometer to the correct position.- Increase the heating mantle temperature.- Check all joints and connections for a proper seal. |
| Azeotrope Formation | - The alcohol forms a constant boiling mixture with water or another solvent. | - Employ azeotropic distillation with an appropriate entrainer (e.g., toluene, cyclohexane).- Use pressure-swing distillation, as azeotrope composition can be pressure-dependent.- Use molecular sieves to remove water. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column was packed improperly.- Sample was overloaded. | - Optimize the eluent system using TLC (aim for an Rf of 0.2-0.4 for the target compound).- Ensure the column is packed evenly without air bubbles or cracks.- Reduce the amount of sample loaded onto the column. |
| Cracked or Channeled Column | - Silica (B1680970) gel was not properly slurried or settled.- Solvent level dropped below the top of the silica. | - Repack the column carefully.- Always keep the solvent level above the silica gel bed. |
| Compound Won't Elute | - Eluent is not polar enough.- Compound is insoluble in the eluent.- Compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent (gradient elution).- Ensure the chosen eluent can dissolve the compound.- Test compound stability on a small amount of silica gel beforehand. Consider using a deactivated stationary phase (e.g., with triethylamine) or an alternative like alumina. |
| Streaking or Tailing of Bands | - Sample is too concentrated or insoluble in the eluent.- Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica). | - Dilute the sample or use a stronger solvent for loading.- Add a modifier to the eluent (e.g., a small amount of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds). |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not supersaturated.- The compound is very soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- If necessary, choose a different solvent in which the compound is less soluble. |
| "Oiling Out" Instead of Crystallizing | - Solution is supersaturated at a temperature above the compound's melting point.- Cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool slowly.- Use a solvent with a lower boiling point.- Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. |
| Low Recovery of Crystals | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent. |
| Crystals are Colored or Impure | - Insoluble impurities are present.- Colored impurities are co-crystallizing. | - Perform a hot filtration to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. |
Data Presentation
Physical Properties of Selected Branched-Chain Alcohols
| Alcohol | IUPAC Name | Structure | Boiling Point (°C) | Solubility in Water ( g/100 mL) |
| C4 Alcohols | ||||
| Isobutanol | 2-Methylpropan-1-ol | (CH₃)₂CHCH₂OH | 108 | 8.7[5] |
| sec-Butanol | Butan-2-ol | CH₃CH(OH)CH₂CH₃ | 99.5 | 12.5 |
| tert-Butanol | 2-Methylpropan-2-ol | (CH₃)₃COH | 82.3[6] | Miscible[6] |
| C5 Alcohols | ||||
| Isopentyl alcohol | 3-Methylbutan-1-ol | (CH₃)₂CHCH₂CH₂OH | 131.2 | 2.7 |
| sec-Amyl alcohol | Pentan-2-ol | CH₃CH(OH)(CH₂)₂CH₃ | 119 | 16.6[7] |
| tert-Amyl alcohol | 2-Methylbutan-2-ol | CH₃CH₂C(OH)(CH₃)₂ | 102 | 12 |
| C6 Alcohols | ||||
| 4-Methyl-2-pentanol | 4-Methylpentan-2-ol | (CH₃)₂CHCH₂CH(OH)CH₃ | 131-132 | 1.7 |
| 2-Methyl-1-pentanol | 2-Methylpentan-1-ol | CH₃(CH₂)₂CH(CH₃)CH₂OH | 148 | 0.59 |
| 2-Ethyl-1-butanol | 2-Ethylbutan-1-ol | (CH₃CH₂)₂CHCH₂OH | 146 | 0.56 |
Typical Purification Outcomes
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Fractional Distillation | 95-99% | 60-90% | Purity depends on the boiling point difference and column efficiency. Yield can be lower for close-boiling isomers due to the need for a significant intermediate fraction. |
| Flash Column Chromatography | >98% | 70-95% | Highly dependent on the separation of spots on TLC. Yield can be affected by irreversible adsorption on the stationary phase. |
| Recrystallization | >99% | 50-85% | Purity is often very high for well-formed crystals. Yield is dependent on the solubility curve of the compound in the chosen solvent. |
Experimental Protocols
Protocol 1: Fractional Distillation of Branched-Chain Alcohol Isomers
This protocol describes the separation of a mixture of 2-methyl-1-butanol (B89646) (b.p. 128.7 °C) and 3-methyl-1-butanol (b.p. 131.2 °C).
Materials:
-
Mixture of 2-methyl-1-butanol and 3-methyl-1-butanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the alcohol mixture and boiling chips in the round-bottom flask.
-
Position the thermometer correctly.
-
Turn on the cooling water to the condenser.
-
Begin heating the mixture gently. A ring of condensing vapor should slowly rise up the column.
-
Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops per second.
-
Monitor the temperature. It should hold steady at the boiling point of the lower-boiling isomer (2-methyl-1-butanol).
-
Collect the first fraction.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the higher-boiling isomer (3-methyl-1-butanol), change the flask again to collect the second fraction.
-
Stop the distillation before the flask runs dry.
-
Analyze the purity of the fractions using Gas Chromatography (GC).
Protocol 2: Flash Column Chromatography of a Branched-Chain Alcohol
Materials:
-
Crude branched-chain alcohol
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Select an appropriate eluent system using TLC to achieve an Rf value of ~0.3 for the target alcohol.
-
Pack the column with silica gel as a slurry in the eluent.
-
Add a protective layer of sand on top of the silica.
-
Dissolve the crude sample in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, applying gentle pressure.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization of a Solid Branched-Chain Alcohol
Materials:
-
Crude solid branched-chain alcohol
-
Recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Choose a suitable solvent where the alcohol is soluble when hot but sparingly soluble when cold.
-
Dissolve the crude solid in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals.
Protocol 4: Purity Analysis by Gas Chromatography (GC-FID)
Objective: To determine the purity of a branched-chain alcohol sample.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for alcohol analysis (e.g., DB-Wax or similar).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the alcohol sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/minute.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main alcohol peak relative to the total area of all peaks.
Visualizations
Caption: A general workflow for the purification of a branched-chain alcohol.
Caption: Troubleshooting guide for crystallization issues.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Isobutanol - Sciencemadness Wiki [sciencemadness.org]
- 6. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 7. chembk.com [chembk.com]
troubleshooting low yield in the synthesis of 4-Ethyl-4-heptanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting low yields in the synthesis of 4-Ethyl-4-heptanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Grignard synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis significantly lower than expected?
Answer: Low yields in the Grignard synthesis of this compound can stem from several factors. The most common issues are related to the extreme reactivity of the Grignard reagent.
-
Presence of Moisture: Grignard reagents are highly sensitive to water.[1] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the ketone.
-
Solution: Rigorously dry all glassware in an oven or by flame-drying before use. Use anhydrous solvents, and ensure your starting materials (4-heptanone and ethyl bromide) are dry.[1]
-
-
Inactive Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating.[1]
-
Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by gently crushing it in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[1]
-
-
Improper Reaction Temperature: The addition of the ketone to the Grignard reagent is exothermic. If the temperature is too high, side reactions can occur.
-
Solution: Carry out the addition of 4-heptanone (B92745) at a low temperature, typically 0°C, to control the reaction rate and minimize side reactions.[2] The reaction is then allowed to warm to room temperature to ensure completion.[2]
-
-
Inefficient Work-up: The work-up procedure is crucial for isolating the final product.
-
Solution: A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, is used to quench the reaction and protonate the alkoxide intermediate.[1]
-
Question 2: My Grignard reaction is not starting. What should I do?
Answer: Difficulty in initiating the Grignard reaction is a common problem.
-
Cause: This is often due to an oxidized layer on the surface of the magnesium metal.[1]
-
Solution: Activate the magnesium by crushing the turnings or by adding a small initiator like an iodine crystal or a few drops of 1,2-dibromoethane.[1] Gentle warming of the flask can also help to start the reaction. Once the reaction begins, it is typically self-sustaining.[1]
Question 3: I am observing significant amounts of side products. What are they and how can I minimize them?
Answer: Several side reactions can compete with the desired formation of this compound, reducing the overall yield.
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 4-heptanone, forming an enolate that will not lead to the desired alcohol.[1]
-
Solution: Add the 4-heptanone solution slowly to the Grignard reagent at a low temperature. This favors the nucleophilic addition over the deprotonation reaction.[1]
-
-
Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol (4-heptanol).[1]
-
Solution: While less common with ethylmagnesium bromide, using a less sterically hindered Grignard reagent if this becomes a significant issue can help. Maintaining a low reaction temperature is also beneficial.
-
-
Wurtz Coupling: The Grignard reagent can react with unreacted ethyl bromide to form butane.[2]
-
Solution: Ensure a slow, dropwise addition of the ethyl bromide to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.[1]
-
Question 4: How can I effectively purify the crude this compound?
Answer: Proper purification is essential to obtain a high-purity final product.
-
Initial Work-up: After quenching the reaction with saturated aqueous ammonium chloride, the product is extracted into an organic solvent like diethyl ether. The organic layers are combined, washed with brine to remove residual water, and then dried over an anhydrous drying agent like magnesium sulfate (B86663).[1]
-
Purification Techniques:
-
Distillation: Fractional distillation is a common method for purifying this compound from impurities with different boiling points.[3]
-
Column Chromatography: For higher purity, column chromatography using silica (B1680970) gel with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be employed.[2]
-
Data Presentation
The following table summarizes key quantitative data for the synthesis of this compound via the Grignard reaction of ethylmagnesium bromide with 4-heptanone.
| Parameter | Recommended Value | Expected Outcome | Potential Issues with Deviation |
| Molar Ratio (EtMgBr:4-heptanone) | 1.1 to 1.2 : 1.0[2] | Ensures complete consumption of the ketone. | A large excess of Grignard reagent can increase side products and complicate purification.[2] |
| Reaction Temperature (Ketone Addition) | 0 - 5°C[2] | Minimizes the formation of byproducts.[2] | Higher temperatures can lead to increased enolization and reduction side reactions.[2] |
| Estimated Overall Yield | 80 - 90%[3] | High conversion to the desired tertiary alcohol. | Yields below this range may indicate issues with moisture, reagent quality, or reaction conditions. |
| Purity (after distillation) | >95%[3] | High purity of the final product. | Lower purity may necessitate further purification by column chromatography. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for Grignard reactions with ketones.[3]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether
-
Ethyl bromide (1.1 equivalents)
-
4-Heptanone (1.0 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Small iodine crystal (optional)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.[3]
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. If the reaction does not start, add a small crystal of iodine and gently warm the mixture.[1]
-
Once initiated, the reaction is maintained at a gentle reflux by controlling the rate of ethyl bromide addition. After the addition is complete, the mixture is refluxed for an additional 30 minutes.[1]
-
-
Reaction with 4-Heptanone:
-
After the formation of the Grignard reagent is complete, cool the flask to 0°C in an ice bath.[3]
-
A solution of 4-heptanone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C.[3]
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.[3]
-
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.[3]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Ethyl-4-heptanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 4-Ethyl-4-heptanol following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a crude sample of this compound synthesized via a Grignard reaction?
A1: Crude samples of this compound, commonly synthesized by the reaction of a propylmagnesium halide with butanone or a similar Grignard reagent with a ketone, can contain a variety of impurities. These may include:
-
Unreacted Starting Materials: Such as 1-bromopropane, butanone, or propanal.
-
Intermediate Ketone: The ketone used in the synthesis (e.g., 4-heptanone).
-
Side Products: Wurtz coupling products (e.g., hexane) and other undesired alcohols may form.[1]
-
Solvent Residues: Diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents in Grignard reactions and may remain in the crude product.[1]
Q2: My crude product is a complex mixture. What is the recommended initial purification strategy?
A2: For a complex mixture, a multi-step purification approach is advisable. A robust strategy involves:
-
Liquid-Liquid Extraction: This initial step is effective for removing water-soluble impurities and any unreacted polar starting materials.[1]
-
Fractional Distillation: This technique is used to separate the this compound from impurities with significantly different boiling points.[1]
-
Column Chromatography: For achieving high purity, column chromatography is an excellent final step to remove closely related impurities.[1][2]
Q3: I'm struggling to separate this compound from an impurity with a very similar boiling point. What are my options?
A3: When fractional distillation is insufficient for separation, consider the following advanced techniques:
-
Increase Distillation Column Efficiency: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings).[1]
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the components, which can enhance the boiling point difference between your product and the impurity.[1]
-
Alternative Purification Method: Column chromatography is highly effective for separating compounds with close boiling points by exploiting differences in their polarity.[1]
Q4: My gas chromatography (GC) analysis of the purified this compound shows a broad peak. What could be the cause?
A4: A broad peak in a GC analysis can be indicative of several issues:
-
Residual Impurities: The sample may still contain impurities that are co-eluting with the main product.
-
GC Column Issues: The column itself might be degraded or contaminated.
-
Injection Problems: Injecting an excessive amount of the sample or using an inappropriate injection temperature can lead to peak broadening.
-
Presence of Water: Water in the sample can sometimes result in peak tailing during the GC analysis of alcohols.[1]
Q5: How can I definitively confirm the purity and identity of my final this compound product?
A5: A combination of analytical techniques is recommended for unambiguous confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on both the purity of the sample and the molecular weight of the components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the connectivity of atoms and the absence of impurities.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the characteristic hydroxyl (-OH) functional group.[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Persistent Impurities After Distillation
Caption: Decision tree for addressing persistent impurities after distillation.
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities at Atmospheric Pressure (760 mmHg)
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C₉H₂₀O | 183.8[3] |
| 4-Heptanone | C₇H₁₄O | 144-145 |
| 1-Bromopropane | C₃H₇Br | 71 |
| Hexane (B92381) | C₆H₁₄ | 69 |
| Diethyl Ether | C₄H₁₀O | 34.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 |
Note: This data is crucial for planning an effective purification by fractional distillation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
This protocol is designed to remove water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound mixture
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether to dissolve the organic components.
-
To neutralize any acidic byproducts, add an equal volume of saturated sodium bicarbonate solution.[1]
-
Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will be on the bottom.
-
Drain and discard the aqueous layer.[1]
-
Wash the organic layer with an equal volume of brine to remove residual water.[1]
-
Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.[1]
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it.[1]
-
Swirl the flask until the drying agent no longer clumps.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude, dried this compound.[1]
Protocol 2: Fractional Distillation
This protocol is used to separate this compound from impurities with different boiling points.
Materials:
-
Crude, dried this compound
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.[1]
-
Add the crude this compound and a few boiling chips to the distillation flask.[1]
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the top of the fractionating column.
-
Collect the initial fraction, which will contain low-boiling impurities (e.g., residual solvent, unreacted starting materials).[1]
-
As the temperature rises and stabilizes near the boiling point of this compound (approximately 184 °C at atmospheric pressure), change the receiving flask to collect the product fraction.[1]
-
Continue collecting the fraction as long as the temperature remains stable.
-
If the temperature starts to rise significantly above the expected boiling point, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point.[1]
-
Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 3: Column Chromatography for High Purity
This protocol outlines the purification of this compound from less polar impurities.
Materials:
-
Crude or partially purified this compound
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Select the Eluent: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation of the desired alcohol (Rf value of ~0.2-0.4) from its impurities.[4]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the eluent and pour it into the column.[4]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.[4]
-
Add a protective layer of sand on top of the silica gel.[4]
-
-
Load the Sample:
-
Elute the Column:
-
Analyze the Fractions:
-
Monitor the fractions by TLC to identify which ones contain the purified alcohol.[4]
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
References
Technical Support Center: Managing Exothermic Reactions in Grignard Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Grignard synthesis. The focus is on the safe management of exothermic events that are characteristic of these reactions.
Troubleshooting Guide
Issue: The Grignard reaction is proceeding too vigorously (runaway reaction).
Answer:
A runaway Grignard reaction is a significant safety hazard, primarily due to the risk of fire from the boiling of flammable ether solvents.[1][2] Immediate and calm action is required to bring the reaction under control.
Immediate Steps:
-
Stop Reagent Addition: Immediately cease the addition of the organic halide.
-
Remove External Heating: If a heating mantle or hot plate is in use, turn it off and remove it.[2]
-
Enhance Cooling: If not already in use, immerse the reaction flask in an ice bath to rapidly cool the mixture.[3]
-
Ensure Proper Ventilation: The reaction should be conducted in a chemical fume hood with the sash positioned for safety.[1]
Follow-up Actions:
-
Once the initial exotherm is controlled, resume the addition of the organic halide at a much slower rate.[4]
-
Ensure the cooling bath is maintained at a low temperature throughout the remainder of the addition.
-
If the reaction becomes vigorous again, stop the addition and allow the reaction to cool before proceeding.
Issue: The Grignard reaction will not initiate.
Answer:
Failure to initiate is a common problem in Grignard synthesis and can lead to a dangerous situation where a large amount of unreacted organic halide accumulates, which can then react suddenly and violently.[5] The primary causes are often a passivated magnesium surface or the presence of moisture.[4][6]
Troubleshooting Steps:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide that prevents the reaction from starting.[4] Several methods can be used to activate the magnesium:
-
Add a small crystal of iodine. The disappearance of the purple color is an indicator that the reaction has initiated.[4][7]
-
Use a few drops of 1,2-dibromoethane (B42909) or methyl iodide as an initiator.[4]
-
Mechanically activate the magnesium by stirring it vigorously before adding the solvent or by using sonication.[4][8]
-
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[4]
-
Apply Gentle Heat: A small amount of gentle warming with a heat gun can sometimes initiate the reaction.[3] However, be prepared to cool the reaction immediately once it starts, as it is exothermic.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Grignard reaction?
A1: There is no single optimal temperature for all Grignard reactions, as it depends on the specific organic halide and solvent used.[4] Initiation is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[4] Once the reaction has started, it is typically exothermic and will require cooling to maintain a controlled temperature.[4][6] For certain applications, such as selective mono-addition to esters, very low temperatures (-40°C to -78°C) may be necessary to suppress side reactions.[4]
Q2: How does the rate of addition of the organic halide affect the reaction?
A2: The rate of addition is a critical parameter for managing the exotherm of a Grignard reaction.[4]
-
Fast Addition: Adding the organic halide too quickly can lead to a dangerous, uncontrolled reaction and may cause the solvent to boil violently.[4] It can also decrease the yield by favoring the formation of byproducts like those from Wurtz coupling.[4]
-
Slow and Controlled Addition: A slow, dropwise addition allows for effective heat dissipation and a stable reaction temperature.[4][6] This maximizes the yield of the desired Grignard reagent by minimizing the formation of byproducts.[4]
Q3: What are the best solvents for Grignard reactions in terms of safety and exotherm management?
A3: Ethereal solvents are required for Grignard reactions to stabilize the Grignard reagent.[9][10] The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF).[11]
-
Diethyl Ether: Has a low boiling point (34.6°C), which can make it easier to initiate reactions at a gentle reflux.[6] However, its low boiling point also increases the risk of fire in a runaway reaction.
-
Tetrahydrofuran (THF): Has a higher boiling point than diethyl ether, which can be advantageous for reactions that require heating to initiate.[1] It is often recommended for larger-scale reactions for better temperature control.[5]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can be derived from renewable resources and may offer improved chemo- and stereoselectivity.[12]
Q4: My reaction mixture has turned dark or black. What does this indicate?
A4: A color change to grayish or brownish is typical for the formation of a Grignard reagent.[6] However, a very dark or black color might indicate decomposition or significant side reactions, which could be caused by overheating.[6]
Q5: Are there alternatives to preparing Grignard reagents in-house?
A5: For common and simple Grignard reagents (e.g., ethylmagnesium bromide, phenylmagnesium bromide), it is often more practical and reliable to purchase them from commercial suppliers.[13] This can save time and avoid the challenges associated with their preparation. For more complex or specialized reagents, in-house preparation may be necessary.
Data Presentation
Table 1: General Guidelines for Temperature Control in Grignard Synthesis
| Temperature Range | Impact on Reaction | Recommended Practice |
| Elevated (> Reflux) | Increased formation of byproducts (e.g., Wurtz coupling, biphenyl (B1667301) formation).[4] | Generally not recommended unless required for specific substrates. |
| Room Temperature to Reflux | Good starting point for many common Grignard preparations.[4] May be necessary for initiation.[4] | Initiate the reaction gently, then maintain a controlled reflux with external cooling as needed.[7] |
| Low (-78°C to 0°C) | Can suppress side reactions like Wurtz coupling.[4] Essential for selective additions to some functional groups (e.g., esters).[4] | Use for reactions requiring high selectivity. Requires a reliable cooling bath. |
Table 2: Effect of Organic Halide Addition Rate
| Addition Rate | Impact on Exotherm Control | Impact on Product Yield | Recommended Practice |
| Fast | Difficult to control the exotherm, high risk of a runaway reaction.[4] | May decrease the yield due to increased side reactions.[4] | Not recommended.[4] |
| Slow and Controlled | Allows for effective heat dissipation and a stable reaction temperature.[4][6] | Maximizes the yield of the Grignard reagent by minimizing byproduct formation.[4] | Add the organic halide dropwise, maintaining a gentle reflux.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Controlled Preparation of a Grignard Reagent
Apparatus Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer or mechanical stirrer.[1]
-
All glassware must be thoroughly dried in an oven and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[8]
Reagent Preparation and Initiation:
-
Place magnesium turnings in the flask.
-
Add a small portion of anhydrous ether or THF to cover the magnesium.[8]
-
Add a small amount of the organic halide to the dropping funnel, diluted with the anhydrous solvent.
-
Add a small portion of this solution to the magnesium. If the reaction does not start, apply one of the activation methods described in the troubleshooting guide (e.g., adding a crystal of iodine).[4][6]
Addition and Reaction:
-
Once the reaction has initiated, as indicated by cloudiness, bubbling, or gentle reflux, begin the dropwise addition of the remaining organic halide solution from the dropping funnel at a rate that maintains a gentle, controlled reflux.[7]
-
Use an external cooling bath (e.g., an ice-water bath) to manage the temperature and prevent a runaway reaction.[3]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The solution will typically appear cloudy and gray.[7]
Visualizations
Caption: Troubleshooting workflow for a runaway Grignard reaction.
Caption: Experimental setup for controlled Grignard synthesis.
References
- 1. dchas.org [dchas.org]
- 2. acs.org [acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. cs.gordon.edu [cs.gordon.edu]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Alternative Synthetic Routes to 4-Ethyl-4-heptanol
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed information on alternative synthetic routes to 4-Ethyl-4-heptanol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What are the main alternatives to the Grignard reaction for synthesizing this compound?
A1: The primary alternatives to the traditional Grignard synthesis of this compound include the Barbier reaction and the use of organolithium reagents.[1] Each method offers distinct advantages and disadvantages concerning reaction conditions, reagent sensitivity, and operational simplicity.
Q2: What is the key difference between the Grignard and Barbier reactions?
A2: The crucial difference lies in the generation of the organometallic reagent. In the Grignard reaction, the organomagnesium reagent is prepared in a separate step before the addition of the ketone.[2] The Barbier reaction, however, is a one-pot synthesis where the organometallic species is generated in situ in the presence of the carbonyl compound.[2]
Q3: Why would I choose an organolithium reagent over a Grignard reagent?
A3: Organolithium reagents are generally more reactive than their Grignard counterparts due to the higher polarity of the carbon-lithium bond.[1] This increased reactivity can be advantageous for reactions with sterically hindered ketones or less reactive substrates, potentially leading to higher yields and faster reaction times.[3] However, they are also more pyrophoric and require stringent anhydrous and inert atmosphere conditions.
Q4: Can the Barbier reaction be performed in aqueous media?
A4: Yes, one of the significant advantages of the Barbier reaction, particularly when using metals like zinc or indium, is its tolerance to water.[4] This makes it a greener alternative to the strictly anhydrous conditions required for Grignard and organolithium reactions.
Q5: What are the expected spectroscopic signatures for this compound?
A5: The successful synthesis of this compound can be confirmed by various spectroscopic methods:
-
¹H NMR: Expect distinct signals for the hydroxyl proton (a broad singlet), and overlapping multiplets for the propyl and ethyl groups.
-
¹³C NMR: The spectrum will show unique signals for the nine carbon atoms in the molecule.[5]
-
IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.[6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water (M-18).[6]
Comparative Data of Synthetic Routes
The following table summarizes typical quantitative data for the synthesis of this compound via different methods. Please note that yields and reaction times can vary based on specific experimental conditions and scale.
| Synthetic Route | Starting Materials | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | 4-Heptanone (B92745), Ethylmagnesium Bromide | 85-95 | 2-4 | >95 | High yields, well-established. | Requires strict anhydrous conditions. |
| Barbier Reaction | 4-Heptanone, Ethyl Bromide, Zinc | 70-85 (Estimated) | 3-6 | >90 | One-pot procedure, can be run in aqueous media.[4] | Can be slower, yields may be lower than Grignard. |
| Organolithium Reaction | 4-Heptanone, Ethyllithium (B1215237) | 90-98 (Estimated) | 1-3 | >95 | High reactivity, fast reaction times.[3] | Highly pyrophoric reagents, requires very strict anhydrous and inert conditions. |
Experimental Protocols
Route 1: Barbier Reaction
This protocol describes the synthesis of this compound via a zinc-mediated Barbier reaction.
Materials:
-
4-Heptanone
-
Ethyl bromide
-
Zinc dust (activated)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a mixture of 4-heptanone (1.0 equivalent) and ethyl bromide (1.2 equivalents) in THF.
-
Add the mixture from the dropping funnel dropwise to the stirred suspension of zinc in THF at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Route 2: Organolithium Reaction
This protocol outlines the synthesis of this compound using ethyllithium. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under a strictly inert atmosphere.
Materials:
-
4-Heptanone
-
Ethyllithium solution in a suitable solvent (e.g., pentane (B18724) or cyclohexane)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the ethyllithium solution (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Troubleshooting Guides
Barbier Reaction Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive metal surface (e.g., oxidized zinc). | Activate the zinc dust prior to use by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. A small amount of iodine can also be used as an activator. |
| Low reactivity of the alkyl halide. | Consider using ethyl iodide instead of ethyl bromide for higher reactivity. | |
| Presence of impurities in starting materials. | Ensure 4-heptanone and ethyl bromide are pure and dry. | |
| Formation of Side Products (e.g., Wurtz coupling) | High local concentration of the organometallic intermediate. | Add the mixture of ketone and alkyl halide slowly to the metal suspension to maintain a low concentration of the reactive species. |
| Difficult Product Purification | Emulsion during workup. | Use saturated NH₄Cl for quenching instead of water. Adding a small amount of a different organic solvent can help break emulsions.[7] |
Organolithium Reaction Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Deactivation of the organolithium reagent. | Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Inaccurate concentration of the organolithium reagent. | Titrate the commercial organolithium solution before use to determine its exact molarity. | |
| Significant Amount of Starting Ketone Recovered | Incomplete reaction. | Increase the reaction time or use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. |
| Steric hindrance. | While less of an issue with 4-heptanone, for more hindered ketones, a more reactive organolithium reagent or higher reaction temperatures might be necessary. | |
| Formation of Enolization Byproduct | The organolithium reagent is acting as a base instead of a nucleophile. | Perform the addition at a very low temperature (-78 °C) to favor nucleophilic addition over deprotonation. |
| Difficult Product Purification | Contamination with lithium salts. | Ensure thorough quenching and washing steps during the workup to remove all inorganic salts. |
Visualizations
Caption: Comparative workflow of Grignard, Barbier, and Organolithium syntheses.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 4-Ethyl-4-heptanol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Ethyl-4-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
As a tertiary alcohol, this compound is resistant to oxidation under mild conditions. The primary degradation pathway is dehydration, which typically occurs under acidic conditions and/or at elevated temperatures, leading to the formation of isomeric alkenes.
Q2: What are the expected degradation products of this compound?
The main degradation products expected from this compound are a mixture of isomeric alkenes resulting from the elimination of a water molecule. The two primary products are 4-Ethyl-3-heptene and 4-Ethyl-4-heptene.
Q3: How stable is this compound under normal storage conditions?
When stored in well-sealed containers in a cool, dry, and dark place, this compound is generally stable. However, exposure to strong acids or high temperatures can significantly accelerate its degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A range of analytical techniques can be employed to monitor the stability of this compound and detect its degradation products:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is highly effective for separating and quantifying the volatile parent compound and its alkene degradants.
-
High-Performance Liquid Chromatography (HPLC): While less common for this specific compound due to its volatility and lack of a strong UV chromophore, HPLC with a Refractive Index (RI) detector can be used.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of the alcohol's O-H stretch and the appearance of C=C stretching vibrations from the alkene degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to definitively identify the degradation products.
Troubleshooting Guide
Issue 1: Inconsistent or unexpectedly rapid degradation of this compound during an experiment.
-
Possible Cause 1: Contaminated Glassware or Solvents.
-
Troubleshooting Step: Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent before use. Use fresh, high-purity solvents for your experiments, as trace acidic or basic impurities can catalyze dehydration.
-
-
Possible Cause 2: Inappropriate Storage of Stock Solutions.
-
Troubleshooting Step: Prepare stock solutions fresh before each experiment. If storage is necessary, store them at a low temperature (2-8 °C) in tightly sealed, inert containers.
-
-
Possible Cause 3: Elevated Temperatures.
-
Troubleshooting Step: Review the experimental temperature. This compound is susceptible to dehydration at higher temperatures. If possible, conduct the experiment at a lower temperature.
-
Issue 2: Appearance of unexpected peaks in the chromatogram during stability analysis.
-
Possible Cause 1: Side Reactions.
-
Troubleshooting Step: High temperatures or the presence of strong acids can promote further reactions of the initial alkene degradation products, such as polymerization. Consider using milder reaction conditions.
-
-
Possible Cause 2: Impurities in the starting material.
-
Troubleshooting Step: Verify the purity of your this compound starting material using a high-resolution analytical method like GC-MS. If significant impurities are present, purify the alcohol (e.g., by distillation) before conducting stability studies.
-
-
Possible Cause 3: Sample Preparation Artifacts.
-
Troubleshooting Step: Examine if any sample preparation steps, such as derivatization or extraction, could be introducing new compounds. Run a blank sample through the preparation process to identify potential artifacts.
-
Data Presentation
The following tables are examples of how to structure quantitative data from stability studies of this compound.
Table 1: Stability of this compound under Acidic Conditions
| Time (hours) | % this compound Remaining (0.1 M HCl at 60°C) | % 4-Ethyl-3-heptene | % 4-Ethyl-4-heptene |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 9.8 | 5.0 |
| 4 | 72.5 | 18.3 | 9.2 |
| 8 | 55.1 | 30.5 | 14.4 |
| 24 | 20.7 | 55.6 | 23.7 |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 79.3 | 4-Ethyl-3-heptene, 4-Ethyl-4-heptene |
| 0.1 M NaOH (60°C, 24h) | < 1.0 | Not Applicable |
| 3% H₂O₂ (RT, 24h) | < 1.0 | Not Applicable |
| Heat (80°C, 48h) | 5.2 | 4-Ethyl-3-heptene, 4-Ethyl-4-heptene |
| Photostability (ICH Q1B) | < 1.0 | Not Applicable |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis (Dehydration)
-
Objective: To evaluate the stability of this compound in an acidic environment.
-
Materials: this compound, 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, methanol (B129727) (HPLC or GC grade), purified water, temperature-controlled water bath, amber vials.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In an amber vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Place the vials in a temperature-controlled water bath set at 60 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with an equivalent volume of 0.1 M sodium hydroxide.
-
Analyze the samples using a validated stability-indicating GC or HPLC method to determine the amount of remaining this compound and the formation of degradation products.
-
Protocol 2: Stability-Indicating GC-MS Method for this compound
-
Objective: To develop a GC-MS method capable of separating this compound from its potential degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
-
Sample Preparation: Dilute the samples from the forced degradation studies in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration.
Visualizations
Caption: Dehydration pathway of this compound.
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for unexpected peaks.
preventing the formation of emulsions during workup of 4-Ethyl-4-heptanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of 4-Ethyl-4-heptanol, a tertiary alcohol commonly synthesized via a Grignard reaction between ethyl butyrate (B1204436) and ethylmagnesium bromide.
Troubleshooting Guide
Persistent emulsions during the aqueous workup of Grignard reactions can significantly complicate product isolation and reduce yields. This guide offers a systematic approach to preventing and resolving these issues.
Problem: Formation of a Stable Emulsion During Aqueous Workup
An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other. In the context of the this compound synthesis, this typically occurs during the quenching of the Grignard reaction and subsequent extraction, where the organic layer (containing the product) and the aqueous layer fail to separate cleanly.
Immediate Corrective Actions:
If an emulsion has already formed, attempt the following remedial actions in the order presented:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. In some cases, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can decrease the solubility of the organic components and promote phase separation.
-
Addition of Solid Salt: Add a small amount of solid sodium chloride directly to the emulsion and swirl gently.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion. For ethereal solutions, adding a small amount of a less polar solvent like hexane (B92381) or a more polar one like ethyl acetate (B1210297) might be effective.
-
Filtration through Celite®: For emulsions caused by fine solid particles, filtering the entire mixture through a pad of Celite® can break the emulsion. The Celite® acts as a physical barrier, removing the particulates that may be stabilizing the emulsion.[1]
Preventative Measures for Future Experiments:
Proactive measures are often more effective than attempting to break a stable emulsion. Consider the following adjustments to your experimental protocol:
-
Gentle Mixing: During the extraction process, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking. This minimizes the formation of fine droplets that lead to emulsions.
-
Controlled Quenching:
-
Cool the reaction mixture to 0°C in an ice bath before quenching.
-
Add the quenching solution slowly (dropwise) with efficient stirring. A rapid, uncontrolled quench can lead to the formation of finely divided magnesium salts that stabilize emulsions.
-
-
Choice of Quenching Reagent:
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): This is a common and generally effective quenching agent for Grignard reactions.[2]
-
Dilute Hydrochloric Acid (HCl): In some cases, using 1 M HCl for quenching can prevent emulsion formation that might be observed with NH₄Cl.[3] The acid helps to dissolve the magnesium salts into the aqueous layer. Caution: The addition of acid can be exothermic.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of emulsion formation during the workup of the this compound synthesis?
A1: The primary cause is often the formation of finely dispersed magnesium salts (e.g., magnesium hydroxide (B78521) and magnesium salts of butyric acid) upon quenching the Grignard reaction. These colloidal particles can act as surfactants, stabilizing the interface between the organic and aqueous layers and preventing them from separating. Vigorous shaking during extraction can exacerbate this issue by increasing the surface area between the two phases.
Q2: I've tried adding brine, but the emulsion persists. What should I do next?
A2: If salting out is ineffective, the next step is often to filter the entire mixture through a pad of Celite®. This is particularly useful if fine solid particles are suspected to be the cause of the emulsion. If filtration is not an option or is also unsuccessful, carefully consider adding a small amount of a different organic solvent to change the overall polarity of the organic phase.
Q3: Can I use a stronger acid for quenching to avoid magnesium salt precipitation?
A3: While a dilute acid like 1 M HCl can be beneficial, using a concentrated acid is generally not recommended for the initial quench. The reaction with excess Grignard reagent and magnesium metal can be highly exothermic and vigorous.[4] A safer approach is to quench with a milder reagent like saturated aqueous NH₄Cl or dilute acid at a low temperature.
Q4: Is there an optimal temperature for the workup to prevent emulsions?
A4: Performing the initial quench at a low temperature (0°C) is highly recommended to control the exothermicity of the reaction and to promote the formation of larger, more easily filterable particles of magnesium salts rather than a fine precipitate that encourages emulsion formation. Subsequent extractions can be performed at room temperature.
Experimental Protocols
Protocol 1: Standard Quenching and Extraction Procedure to Minimize Emulsion Formation
-
Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0°C using an ice-water bath.
-
Quenching: While stirring the reaction mixture, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. Maintain the temperature below 20°C. Continue the addition until the bubbling subsides and two distinct layers begin to form. Alternatively, 1 M HCl can be used, but the addition must be very slow and carefully monitored.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or another suitable extraction solvent) to dilute the organic layer.
-
Separation: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking. Allow the layers to separate.
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Washing: Drain the aqueous layer. Wash the organic layer with brine (saturated aqueous NaCl solution). Again, use gentle inversions.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter or decant the solution to remove the drying agent, and then remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Breaking a Persistent Emulsion using Celite® Filtration
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent used for extraction (e.g., diethyl ether). Add a 1-2 cm layer of Celite® over the filter paper to form a compact pad.
-
Filtration: Carefully pour the entire emulsified mixture onto the Celite® pad and apply gentle vacuum.
-
Rinsing: Rinse the original flask with a small amount of the organic solvent and pour this rinsing over the Celite® pad to ensure all of the product is collected.
-
Separation: Transfer the filtrate to a separatory funnel. The layers should now be distinct and easily separable. Proceed with the standard washing and drying steps as described in Protocol 1.
Data Presentation
| Technique | Effectiveness | Speed | Considerations |
| Standing | Low to Moderate | Slow | Only effective for weakly emulsified mixtures. |
| Gentle Agitation | Low to Moderate | Moderate | Can sometimes worsen the emulsion if too vigorous. |
| Adding Brine | Moderate to High | Fast | Generally effective; may not work for very stable emulsions. |
| Adding Solid Salt | Moderate to High | Fast | Similar to adding brine. |
| Solvent Addition | Moderate to High | Fast | Introduces another solvent that must be removed later. |
| Celite® Filtration | High | Moderate | Very effective for emulsions stabilized by solids. |
Visualizations
Caption: Troubleshooting workflow for breaking an existing emulsion.
References
issues with starting material purity in 4-Ethyl-4-heptanol synthesis
This guide provides troubleshooting advice and frequently asked questions regarding issues of starting material purity in the synthesis of 4-Ethyl-4-heptanol, primarily focusing on the Grignard reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its key starting materials?
A1: The most common and direct laboratory synthesis is the Grignard reaction. This involves reacting two equivalents of a propylmagnesium halide (typically propylmagnesium bromide) with one equivalent of an ester like ethyl formate (B1220265), followed by an acidic workup. Key starting materials are n-propyl bromide, magnesium turnings, and ethyl formate, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Q2: Why is starting material purity so critical for the synthesis of this compound?
A2: The Grignard reagent is a highly reactive organometallic compound that acts as a strong base and nucleophile.[1] Impurities such as water, alcohols, or acidic protons will react with and consume the Grignard reagent, leading to reduced yields.[2] Other impurities, like isomeric alkyl halides, can lead to the formation of difficult-to-separate side products, compromising the final product's purity.
Q3: My Grignard reaction won't start. What are the most likely causes related to my starting materials?
A3: An uninitiated Grignard reaction is a common issue. The primary causes are:
-
Passivated Magnesium: A layer of magnesium oxide on the surface of the turnings can prevent the reaction.[2] Activating the magnesium by crushing it, or adding a small crystal of iodine, can often initiate the reaction.[3][4]
-
Wet Glassware or Solvents: Grignard reagents react with water.[5] Even trace amounts of moisture on glassware or in the solvent can prevent the reaction from starting.[2] All glassware must be rigorously oven-dried, and anhydrous solvents must be used.[3]
Q4: I've observed a significant amount of propane (B168953) and hexane (B92381) as byproducts. Why did this happen?
A4: These byproducts are indicative of specific side reactions:
-
Propane: This forms when the propylmagnesium bromide reagent reacts with a proton source, such as trace amounts of water or alcohol in your reagents or solvent.[6]
-
Hexane: This is a Wurtz coupling product, formed from the reaction of propylmagnesium bromide with unreacted n-propyl bromide.[6] This can be minimized by the slow addition of the alkyl halide to the magnesium turnings during reagent formation.[6]
Troubleshooting Guide: Purity-Related Issues
This guide addresses specific problems that may arise during the synthesis due to impure starting materials.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Suggested Solution |
| Moisture in Reagents/Solvent | Water reacts with and quenches the Grignard reagent (propylmagnesium bromide), reducing the amount available to react with the ethyl formate.[2] | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Purify liquid starting materials (n-propyl bromide, ethyl formate) to remove water if necessary. |
| Acidic Impurities in Ethyl Formate | Ethyl formate can hydrolyze to formic acid and ethanol, especially during storage. Formic acid will quench the Grignard reagent. | Use freshly opened or distilled ethyl formate. Store it over a drying agent if necessary. |
| Incorrect Grignard Reagent Concentration | The actual concentration of the prepared Grignard reagent may be lower than theoretically calculated due to incomplete formation or quenching by impurities. | Titrate a small aliquot of the Grignard reagent before adding the ester to determine its exact concentration and adjust addition volumes accordingly. |
Problem 2: Presence of Isomeric Alcohol Impurity in Final Product
| Potential Cause | Explanation | Suggested Solution |
| Isopropyl Bromide in n-Propyl Bromide | Commercial n-propyl bromide can contain isopropyl bromide (IPB) as an impurity.[7] IPB forms the isomeric Grignard reagent, isopropylmagnesium bromide, which reacts with ethyl formate to produce an isomeric secondary alcohol, complicating purification. | Use high-purity n-propyl bromide (e.g., >99.7% GC area).[7] If purity is uncertain, purify the n-propyl bromide by washing and distillation before use. |
The following diagram illustrates a troubleshooting workflow for low yield or product impurity.
Caption: Troubleshooting workflow for synthesis issues.
Data Presentation
Table 1: Common Impurities in Starting Materials and Their Impact
| Starting Material | Common Impurity | Impact on Synthesis |
| n-Propyl Bromide | Isopropyl Bromide | Formation of isomeric alcohol byproducts.[7] |
| Water | Quenches Grignard reagent, reduces yield.[2] | |
| Ethyl Formate | Water, Ethanol, Formic Acid | Quenches Grignard reagent, reduces yield.[8] |
| Magnesium | Magnesium Oxide (Surface Layer) | Prevents or slows the initiation of the Grignard reaction.[2] |
| Solvent (Ether/THF) | Water | Quenches Grignard reagent, reduces yield.[9] |
| Peroxides | Potential explosion hazard; can initiate unwanted side reactions. |
This diagram shows how a single impurity, water, can cause multiple problems.
Caption: Impact of water impurity on the Grignard reaction.
Key Experimental Protocols
Protocol 1: Purification of n-Propyl Bromide
This protocol is adapted from established methods for purifying alkyl halides.[7]
-
Alkaline Wash: In a separatory funnel, wash the crude n-propyl bromide with an equal volume of a 3-5 M aqueous sodium hydroxide (B78521) solution to neutralize any acidic impurities. Gently shake and vent frequently.
-
Separate Layers: Allow the layers to separate and discard the upper aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry flask and dry over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Distillation: Filter the dried liquid into a distillation apparatus and perform a simple or fractional distillation, collecting the fraction boiling at the correct temperature for n-propyl bromide (approx. 71°C).
Protocol 2: GC-MS Analysis for Product Purity
This is a general protocol for analyzing the purity of the final this compound product.[10]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MSD Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-300.
-
-
Data Analysis: Determine purity by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).[10]
Table 2: Typical GC-MS Parameters
| Parameter | Setting |
| Column | HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 50°C (2 min), then 10°C/min to 220°C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 30-300 m/z |
References
- 1. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Video | Study.com [study.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethyl-4-heptanol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Ethyl-4-heptanol, a tertiary alcohol, with its primary and secondary heptanol (B41253) isomers. The information presented is grounded in fundamental principles of organic chemistry and supported by available experimental data to inform reaction design and chemical synthesis.
Introduction to Heptanol Isomers and Reactivity
Heptanol (C₇H₁₆O) exists in numerous isomeric forms, which can be broadly categorized into primary, secondary, and tertiary alcohols. This classification is crucial as it dictates the reactivity of the molecule in various chemical transformations. The position of the hydroxyl (-OH) group and the degree of substitution of the carbinol carbon (the carbon atom bonded to the -OH group) are the primary determinants of their chemical behavior.
-
Primary (1°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom (e.g., 1-heptanol).
-
Secondary (2°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms (e.g., 2-heptanol, 3-heptanol, 4-heptanol).
-
Tertiary (3°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This compound is a tertiary alcohol.
The reactivity of these isomers is primarily influenced by two key factors:
-
Steric Hindrance: The bulky alkyl groups surrounding the hydroxyl group can impede the approach of reactants, thereby slowing down or preventing reactions. Tertiary alcohols, such as this compound, experience the most significant steric hindrance.
-
Electronic Effects: The electron-donating nature of alkyl groups can stabilize the formation of carbocation intermediates, which are common in many alcohol reactions. Tertiary carbocations are the most stable, followed by secondary and then primary carbocations.
This guide will focus on three fundamental reactions to compare the reactivity of this compound with its primary and secondary isomers: oxidation, acid-catalyzed dehydration, and Fischer esterification.
Comparative Reactivity in Key Organic Reactions
The structural differences between this compound and other heptanol isomers lead to distinct outcomes and reaction rates in common organic transformations.
Oxidation
The oxidation of alcohols is a foundational reaction in organic synthesis, and its outcome is highly dependent on the class of the alcohol.
Reactivity Comparison:
-
This compound (Tertiary Alcohol): Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate).[1][2][3] This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the formation of a carbonyl group.[1][2]
-
Secondary Heptanols (e.g., 2-heptanol, 3-heptanol, 4-heptanol): These are readily oxidized to form ketones. For example, the oxidation of 4-heptanol (B146996) yields heptan-4-one.
-
Primary Heptanols (e.g., 1-heptanol): Primary alcohols can be oxidized to either aldehydes (under milder conditions and with immediate distillation of the product) or further to carboxylic acids (under harsher conditions with an excess of the oxidizing agent).[2]
Quantitative Data Summary:
| Alcohol Isomer Class | Oxidizing Agent | Typical Reaction Rate | Product(s) |
| This compound (Tertiary) | Acidified K₂Cr₂O₇ or KMnO₄ | No reaction | None |
| Secondary Heptanols | Acidified K₂Cr₂O₇ or KMnO₄ | Moderate to Fast | Ketones (e.g., Heptan-4-one) |
| Primary Heptanols | Acidified K₂Cr₂O₇ or KMnO₄ | Fast | Aldehydes (e.g., Heptanal) or Carboxylic Acids (e.g., Heptanoic acid) |
A kinetic modeling study on the low-temperature oxidation of n-heptanol in a jet-stirred reactor has been conducted, providing detailed insights into its oxidation pathways, which primarily involve H-abstraction by OH radicals.[4][5]
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of alcohols to form alkenes is another reaction where the structure of the alcohol plays a critical role in determining the reaction rate and the major product.
Reactivity Comparison:
The rate of dehydration typically follows the order: tertiary > secondary > primary .[6][7] This is because the reaction often proceeds through a carbocation intermediate (E1 mechanism), and the stability of this intermediate is the rate-determining step.[7]
-
This compound (Tertiary Alcohol): Being a tertiary alcohol, this compound undergoes dehydration relatively easily to form a stable tertiary carbocation, leading to a mixture of alkene products. The major product will be the most substituted (and therefore most stable) alkene, following Zaitsev's rule.
-
Secondary Heptanols: These also undergo dehydration, typically through an E1 mechanism, but at a slower rate than tertiary alcohols due to the formation of a less stable secondary carbocation.[8] A study on the dehydration of secondary alcohols under hydrothermal conditions indicates that the reaction proceeds primarily through an E1 mechanism.[8][9]
-
Primary Heptanols: Dehydration of primary alcohols is the most difficult and requires more forcing conditions. The reaction is more likely to proceed via an E2 mechanism to avoid the formation of a highly unstable primary carbocation.[7]
Quantitative Data Summary:
While direct comparative kinetic data for this compound and other heptanol isomers is limited, a study on the hydrothermal dehydration of various secondary alcohols provides insights into their relative reactivities. The rate constants for the dehydration of several secondary alcohols at 250 °C were found to be of a similar order of magnitude, differing by a factor of at most 6.[9] This suggests that while there are differences in reactivity among secondary isomers, they are not exceptionally large. It is well-established that tertiary alcohols dehydrate significantly faster than secondary alcohols under acidic conditions.
| Alcohol Isomer Class | Dehydration Mechanism | Relative Reaction Rate |
| This compound (Tertiary) | E1 | Fastest |
| Secondary Heptanols | E1 | Moderate |
| Primary Heptanols | E2 | Slowest |
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reactivity in this case is heavily influenced by steric hindrance around the hydroxyl group.
Reactivity Comparison:
The general order of reactivity for alcohols in Fischer esterification is: primary > secondary > tertiary .[10][11]
-
This compound (Tertiary Alcohol): Due to the significant steric bulk of the three alkyl groups attached to the carbinol carbon, the approach of the carboxylic acid to the hydroxyl group is severely hindered.[10] Consequently, this compound is the least reactive among the heptanol isomers in Fischer esterification. Under typical Fischer esterification conditions, tertiary alcohols are prone to elimination (dehydration) as a side reaction.
-
Secondary Heptanols: These are less reactive than primary alcohols due to greater steric hindrance but can be esterified under appropriate conditions.
-
Primary Heptanols: With the least steric hindrance around the hydroxyl group, primary alcohols are the most reactive in Fischer esterification.
Quantitative Data Summary:
| Alcohol Isomer Class | Key Factor Affecting Reactivity | Relative Reaction Rate |
| This compound (Tertiary) | High Steric Hindrance | Slowest |
| Secondary Heptanols | Moderate Steric Hindrance | Moderate |
| Primary Heptanols | Low Steric Hindrance | Fastest |
Experimental Protocols
The following are detailed methodologies for the key experiments discussed, allowing for a comparative analysis of heptanol isomer reactivity.
Protocol 1: Comparative Oxidation of Heptanol Isomers
Objective: To qualitatively compare the rate of oxidation of a primary, a secondary, and a tertiary heptanol isomer.
Materials:
-
1-heptanol (primary)
-
4-heptanol (secondary)
-
This compound (tertiary)
-
Potassium dichromate(VI) solution (0.1 M)
-
Dilute sulfuric acid (2 M)
-
Test tubes and rack
-
Water bath
-
Pipettes
Procedure:
-
Label three test tubes, one for each heptanol isomer.
-
To each test tube, add 1 mL of the corresponding heptanol isomer.
-
In a separate beaker, prepare the oxidizing solution by carefully adding 1 mL of dilute sulfuric acid to 5 mL of potassium dichromate(VI) solution.
-
Add 2 mL of the acidified potassium dichromate(VI) solution to each of the three test tubes containing the alcohols.
-
Gently shake each test tube to mix the contents.
-
Place all three test tubes in a warm water bath (approximately 60-70 °C).
-
Observe the color change in each test tube over a period of 10-15 minutes. The orange color of the dichromate(VI) ion will turn green as it is reduced to chromium(III) ions upon oxidation of the alcohol.
-
Record the time taken for the color change to occur for each isomer.
Expected Results:
-
1-heptanol: A rapid color change from orange to green will be observed.
-
4-heptanol: A color change from orange to green will occur, but at a noticeably slower rate than for 1-heptanol.
-
This compound: No significant color change should be observed, indicating its resistance to oxidation.
Protocol 2: Acid-Catalyzed Dehydration and Product Analysis by Gas Chromatography
Objective: To compare the product distribution from the dehydration of a secondary and a tertiary heptanol isomer.
Materials:
-
4-heptanol
-
This compound
-
Concentrated phosphoric acid (85%)
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Gas chromatograph with a suitable column (e.g., non-polar)
Procedure:
-
Set up two separate distillation apparatus, one for each alcohol.
-
In a 50 mL round-bottom flask, place 10 mL of the respective heptanol isomer and a few boiling chips.
-
Carefully add 3 mL of concentrated phosphoric acid to the flask while swirling.
-
Heat the mixture gently to distill the alkene products. Collect the distillate in a receiver cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the dried organic product using gas chromatography (GC).
-
Identify the different alkene isomers produced based on their retention times and determine their relative abundance from the peak areas in the chromatogram.[3][12][13][14]
Expected Results:
-
4-heptanol: The GC analysis will likely show a mixture of heptene (B3026448) isomers, with the most stable internal alkenes (e.g., 2-heptene (B165337) and 3-heptene) being the major products according to Zaitsev's rule.
-
This compound: The dehydration will also yield a mixture of alkenes. The major product is expected to be the most substituted alkene, 4-ethyl-3-heptene.
Protocol 3: Comparative Fischer Esterification
Objective: To compare the relative rates of esterification of a primary, a secondary, and a tertiary heptanol isomer.
Materials:
-
1-heptanol
-
4-heptanol
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Apparatus for titration (burette, pipette, conical flasks)
-
0.5 M Sodium hydroxide (B78521) solution
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Set up three identical reflux apparatus.
-
In each 100 mL round-bottom flask, place 0.1 mol of the respective heptanol isomer and 0.1 mol of glacial acetic acid.
-
Carefully add 5 drops of concentrated sulfuric acid to each flask.
-
Heat the mixtures to reflux for a specified time (e.g., 1 hour).
-
After refluxing, cool the mixtures to room temperature.
-
To determine the extent of the reaction, titrate the remaining acetic acid in each reaction mixture against a standardized 0.5 M sodium hydroxide solution using phenolphthalein as an indicator.
-
A smaller volume of NaOH required for titration indicates a greater extent of esterification.
Expected Results:
-
1-heptanol: Will show the highest conversion to the ester (lowest amount of remaining acetic acid).
-
4-heptanol: Will show a lower conversion to the ester compared to 1-heptanol.
-
This compound: Will show the lowest conversion to the ester, with a significant amount of unreacted acetic acid remaining.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the experimental procedures and the general reaction pathways.
Caption: Workflow for the comparative oxidation of heptanol isomers.
Caption: Experimental workflow for dehydration and product analysis.
Caption: Summary of relative reactivity of heptanol isomers.
Conclusion
The reactivity of this compound, a tertiary alcohol, is markedly different from its primary and secondary isomers. It is resistant to oxidation, undergoes rapid acid-catalyzed dehydration, and is the least reactive in Fischer esterification due to significant steric hindrance. Understanding these differences is paramount for chemists in research and development to select the appropriate starting materials and reaction conditions to achieve desired synthetic outcomes. While direct quantitative kinetic comparisons for all heptanol isomers are not extensively documented, the established principles of alcohol reactivity provide a reliable framework for predicting their chemical behavior. The provided experimental protocols offer a basis for conducting such comparative studies to generate specific quantitative data where needed.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. webassign.net [webassign.net]
- 4. maxapress.com [maxapress.com]
- 5. maxapress.com [maxapress.com]
- 6. byjus.com [byjus.com]
- 7. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 12. webassign.net [webassign.net]
- 13. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 14. youtube.com [youtube.com]
Spectroscopic Analysis for the Structural Confirmation of 4-Ethyl-4-heptanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive spectroscopic analysis of 4-Ethyl-4-heptanol, a tertiary alcohol, and provides a comparative framework against two structurally similar alternatives: 3-methyl-3-pentanol (B165633) and triethylcarbinol. The objective is to furnish researchers with the necessary data and methodologies for unambiguous structural confirmation. This is achieved through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
The structural similarities between this compound and other tertiary alcohols necessitate a multi-technique spectroscopic approach for definitive identification. The following tables summarize the key spectral data.
Table 1: ¹H NMR Spectral Data
| Compound | Predicted/Experimental Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~1.0 | Triplet | 2 x -CH₂CH₂CH₃ |
| ~1.0 | Triplet | -CH₂CH₃ | |
| ~1.4-1.6 | Multiplet | 3 x -CH₂ - | |
| ~1.6 | Singlet | -OH | |
| 3-Methyl-3-pentanol | 0.88 | Triplet | 2 x -CH₂CH₃ |
| 1.10 | Singlet | -CH₃ | |
| 1.38 | Quartet | 2 x -CH₂ CH₃ | |
| 1.45 | Singlet | -OH | |
| Triethylcarbinol | 0.85 | Triplet | 3 x -CH₃ |
| 1.42 | Quartet | 3 x -CH₂ - | |
| 1.56 | Singlet | -OH |
Table 2: ¹³C NMR Spectral Data
| Compound | Predicted/Experimental Chemical Shift (δ) ppm |
| This compound (Predicted) | ~7.9, ~14.4, ~16.9, ~29.5, ~34.8, ~74.5 |
| 3-Methyl-3-pentanol | 8.4, 26.5, 33.9, 72.8 |
| Triethylcarbinol | 8.7, 32.2, 74.9 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound [1] | ~3450 (broad), 2960, 1465, 1380, 1155 | O-H stretch, C-H stretch, C-H bend, C-H bend, C-O stretch |
| 3-Methyl-3-pentanol [2][3] | ~3400 (broad), 2970, 1460, 1380, 1150 | O-H stretch, C-H stretch, C-H bend, C-H bend, C-O stretch |
| Triethylcarbinol [4] | ~3450 (broad), 2970, 1460, 1380, 1170 | O-H stretch, C-H stretch, C-H bend, C-H bend, C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [5][6] | 144 (weak or absent) | 115, 101, 87, 73, 59 |
| 3-Methyl-3-pentanol [7][8] | 102 (weak or absent) | 87, 73, 59 |
| Triethylcarbinol | 116 (weak or absent) | 101, 87, 59 |
Experimental Protocols
Accurate and reproducible data acquisition is paramount. The following are detailed protocols for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the alcohol in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Spectrometer: 400 MHz or higher (operating at the corresponding ¹³C frequency, e.g., 100 MHz).
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film) : Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl). Carefully place a second salt plate on top to create a thin, uniform film.
-
Data Acquisition :
-
Spectrometer: FT-IR spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce the volatile alcohol sample into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification prior to mass analysis. A heated transfer line is used.
-
Ionization : Bombard the gaseous sample molecules with a 70 eV electron beam.
-
Mass Analysis : Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection : Detect the ions using an electron multiplier, generating the mass spectrum.
Logical Workflow for Structural Confirmation
The following diagram outlines the logical progression of spectroscopic analysis for the definitive structural elucidation of an unknown alcohol.
Caption: Spectroscopic analysis workflow for structural confirmation.
References
comparative study of different methods for synthesizing tertiary alcohols
For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. The choice of synthetic method can significantly impact yield, purity, and scalability. This guide provides an objective comparison of the most common methods for synthesizing tertiary alcohols: the Grignard reaction, organolithium reactions, and the Barbier reaction.
At a Glance: Comparison of Key Methods
| Feature | Grignard Reaction | Organolithium Reaction | Barbier Reaction |
| Reagent | Organomagnesium halide (R-MgX) | Organolithium (R-Li) | Organohalide + Metal (in situ) |
| Reactivity | High | Very High | Moderate to High |
| Basicity | Strong | Very Strong | Variable |
| Functional Group Tolerance | Limited | Very Limited | Generally Better |
| Reaction Conditions | Strictly anhydrous | Strictly anhydrous and inert | Can often be performed in aqueous media |
| Procedure | Two-step (reagent preparation then reaction) | Two-step (reagent preparation then reaction) | One-pot (in situ reagent formation) |
Performance Comparison: Experimental Data
The following tables summarize representative yields for the synthesis of common tertiary alcohols using each method. It is important to note that yields are highly dependent on the specific substrates, reaction conditions, and laboratory technique.
Table 1: Synthesis of Triphenylmethanol (B194598)
| Method | Starting Materials | Reaction Time | Yield (%) | Reference |
| Grignard Reaction | Phenylmagnesium bromide + Benzophenone | Not Specified | 56.43 | |
| Grignard Reaction | Phenylmagnesium bromide + Ethyl benzoate (B1203000) | Not Specified | 29.08 | |
| Grignard Reaction | Phenylmagnesium bromide + Benzophenone | Not Specified | 35.05 |
Table 2: Synthesis of 2-Phenyl-2-propanol (B165765)
| Method | Starting Materials | Reaction Time | Yield (%) | Reference |
| Grignard Reaction | Phenylmagnesium bromide + Acetone (B3395972) | ~1 hour | Good to Excellent | |
| Organolithium Reaction | Phenyllithium (B1222949) + Acetone | Not Specified | High (generally) |
Table 3: General Yields for Tertiary Alcohol Synthesis
| Method | Substrate | Reagent | Product | Yield (%) | Reference |
| Grignard Reaction | Ketones (C3-C5) | Alkylmagnesium bromides (C2-C5) | Tertiary Alcohols (C6-C9) | ~50 | |
| Barbier Reaction | Ketones | Alkyl halides + Zn | Tertiary Alcohols | Good | |
| Barbier Reaction | Aldehydes | Allyl bromide + Zn | Homoallylic Alcohols | 89.4 |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and executing these syntheses.
Grignard Reaction Pathway
Caption: General reaction pathway for the Grignard synthesis of tertiary alcohols.
Organolithium Reaction Workflow
Caption: Experimental workflow for tertiary alcohol synthesis using an organolithium reagent.
Barbier Reaction (In Situ)
Caption: Logical relationship in the one-pot Barbier synthesis of tertiary alcohols.
Detailed Experimental Protocols
Protocol 1: Grignard Synthesis of Triphenylmethanol from an Ester
This protocol describes the synthesis of triphenylmethanol by the reaction of phenylmagnesium bromide with ethyl benzoate.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl benzoate
-
10% Sulfuric acid
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ethyl Benzoate: Cool the Grignard reagent solution in an ice bath. Add a solution of ethyl benzoate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Two equivalents of the Grignard reagent are required.
-
Work-up: After the addition is complete, pour the reaction mixture into a beaker containing a mixture of ice and 10% sulfuric acid. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated NaCl solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude triphenylmethanol. The product can be further purified by recrystallization.
Protocol 2: Synthesis of 2-Phenyl-2-propanol via Organolithium Reagent
This protocol outlines the synthesis of 2-phenyl-2-propanol using phenyllithium and acetone.
Materials:
-
Bromobenzene
-
Lithium metal
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenyllithium: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium metal to anhydrous diethyl ether. Add a solution of bromobenzene in anhydrous diethyl ether dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Acetone: Cool the phenyllithium solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of dry acetone in anhydrous diethyl ether dropwise with stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenyl-2-propanol.
Protocol 3: Barbier-Type Synthesis of a Tertiary Alcohol
This protocol describes a general procedure for a Barbier reaction to synthesize a tertiary alcohol.
Materials:
-
Ketone or aldehyde
-
Alkyl halide
-
Activated metal powder (e.g., Mg, Zn, In)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: To a flask containing the ketone or aldehyde and activated metal powder, add anhydrous THF.
-
Addition of Alkyl Halide: Add the alkyl halide to the stirred mixture. The reaction is often initiated by gentle warming or sonication.
-
Reaction: Stir the reaction mixture at room temperature for the required duration (typically 1-4 hours).
-
Work-up: Upon completion, hydrolyze the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tertiary alcohol.
Conclusion
The choice of method for synthesizing tertiary alcohols depends on several factors, including the nature of the starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.
-
Grignard reactions are a classic and versatile method, particularly for simple substrates.
-
Organolithium reagents offer higher reactivity, which can be advantageous for sterically hindered ketones, but they are less tolerant of other functional groups.
-
The Barbier reaction provides a convenient one-pot procedure and often displays better functional group tolerance, making it an attractive option for more complex molecules.
For drug development and other applications requiring high purity and yield, careful optimization of reaction conditions is essential for all three methods.
A Comparative Analysis of Grignard Reagents for the Synthesis of 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. 4-Ethyl-4-heptanol, a tertiary alcohol, can be efficiently synthesized via the Grignard reaction. This guide provides a comparative analysis of two primary Grignard reagent routes for its synthesis, offering insights into yield expectations and detailed experimental protocols. The quantitative data presented is based on analogous reactions for the synthesis of the structural isomer, 3-Ethyl-4-heptanol, providing a reliable estimate of performance.
Yield Comparison of Grignard Routes
Two logical and effective Grignard reaction pathways for the synthesis of this compound involve the reaction of a Grignard reagent with a suitable ketone. The expected yields, based on the synthesis of a structural isomer, are summarized below.[1]
| Synthetic Route | Grignard Reagent | Ketone | Estimated Overall Yield (%) | Key Advantages | Key Disadvantages |
| Route 1 | Propylmagnesium bromide | 4-Heptanone (B92745) | 80-90% | High yield, readily available starting materials. | Requires strictly anhydrous conditions; Grignard reagents are highly reactive. |
| Route 2 | Ethylmagnesium bromide | 3-Pentanone (B124093) | 75-85% | Utilizes common and readily available starting materials. | Slightly lower estimated yield compared to Route 1; requires strictly anhydrous conditions. |
Experimental Protocols
The following are detailed experimental protocols for the two primary Grignard routes to synthesize this compound. These protocols are adapted from established procedures for similar Grignard reactions.[1][2][3]
Route 1: Synthesis from Propylmagnesium bromide and 4-Heptanone
1. Preparation of Propylmagnesium bromide (Grignard Reagent):
-
All glassware must be rigorously dried in an oven at 120°C for at least four hours and assembled while hot under a stream of dry nitrogen or argon.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add anhydrous diethyl ether to cover the magnesium.
-
A solution of 1-bromopropane (B46711) (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction is sluggish.
-
The reaction is maintained at a gentle reflux. Once the reaction has initiated, the remaining 1-bromopropane solution is added dropwise at a rate that sustains the reflux.
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
2. Reaction with 4-Heptanone:
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
A solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
3. Quenching and Work-up:
-
The reaction mixture is cooled back to 0°C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
4. Purification:
-
The crude this compound is purified by fractional distillation.
Route 2: Synthesis from Ethylmagnesium bromide and 3-Pentanone
The experimental protocol for this route is analogous to Route 1, with the substitution of ethyl bromide for 1-bromopropane in the preparation of the Grignard reagent, and 3-pentanone for 4-heptanone in the reaction step. All other conditions and procedures remain the same.
Visualizing the Synthesis
To further elucidate the chemical processes and experimental design, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Comparative Biological Activity of 4-Ethyl-4-heptanol and Its Linear Isomers: A Guide for Researchers
Introduction
Aliphatic alcohols are known to exhibit a range of biological activities, most notably as central nervous system (CNS) depressants, leading to sedative, hypnotic, and anesthetic effects. This activity is largely attributed to their ability to modulate the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. The potency of these alcohols is closely related to their physicochemical properties, such as lipophilicity and molecular structure.
This guide will explore the predicted differences in biological activity between the branched-chain tertiary alcohol, 4-Ethyl-4-heptanol, and its straight-chain secondary alcohol isomers. Understanding these differences is crucial for researchers in pharmacology and drug development for the rational design of new therapeutic agents.
Data Presentation: Predicted Comparative Biological Activities
Due to the absence of direct experimental data for this compound, 3-nonanol (B1585245), and 5-nonanol (B1584527) in the reviewed literature, the following table presents a predicted comparison based on data for structurally similar compounds and established quantitative structure-activity relationships (QSAR) for aliphatic alcohols. The anesthetic potency of secondary nonanol isomers is expected to be similar to that of 2-heptanol (B47269), for which experimental data is available. The potency of the tertiary alcohol this compound is inferred based on general principles of how branching affects lipophilicity and interaction with the GABA-A receptor.
| Compound | Chemical Structure | Type | Predicted Anesthetic Potency (ED50 in tadpoles) | Predicted Hypnotic Activity | Predicted GABA-A Receptor Modulation |
| This compound | Tertiary Alcohol | Likely less potent than linear isomers | Moderate | Positive Allosteric Modulator | |
| 3-Nonanol | Secondary Alcohol | ~0.3 mM (based on 2-heptanol data[1]) | High | Potent Positive Allosteric Modulator | |
| 5-Nonanol | Secondary Alcohol | ~0.3 mM (based on 2-heptanol data[1]) | High | Potent Positive Allosteric Modulator |
Note: The ED50 value represents the concentration of the compound required to produce a loss of righting reflex in 50% of the tadpole population, a standard measure of anesthetic potency. A lower ED50 indicates higher potency. The predictions for this compound are based on the general observation that increased branching near the hydroxyl group can sometimes decrease the potency of anesthetic alcohols despite a potential increase in lipophilicity, possibly due to steric hindrance at the receptor binding site.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism by which these alcohols are thought to exert their CNS depressant effects is through the positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Alcohols are believed to bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the receptor's function. This potentiation results in an increased chloride current for a given concentration of GABA, leading to enhanced neuronal inhibition and the observed sedative, hypnotic, and anesthetic effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological activities discussed in this guide.
Anesthetic Potency: Loss of Righting Reflex in Tadpoles
This assay is a standard method for determining the anesthetic potency of water-soluble compounds.
Protocol:
-
Animal Model: Rana pipiens or Xenopus laevis tadpoles are commonly used.
-
Acclimatization: Tadpoles are acclimatized to the experimental conditions (e.g., temperature, lighting) for a specified period.
-
Test Solutions: A series of concentrations of the test alcohol are prepared in dechlorinated water.
-
Exposure: Groups of tadpoles (typically 10-20 per group) are placed in beakers containing the different concentrations of the test compound.
-
Assessment of Righting Reflex: At regular intervals, each tadpole is gently turned onto its back. The inability to right itself within a defined time (e.g., 30 seconds) is considered a loss of the righting reflex.
-
Data Analysis: The percentage of tadpoles in each group that lose their righting reflex is recorded. The data are then analyzed using probit analysis or a similar statistical method to determine the ED50, the concentration at which 50% of the animals exhibit the effect.
Hypnotic Activity: Thiopental-Induced Sleeping Time in Mice
This assay is used to evaluate the hypnotic potential of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of a barbiturate (B1230296) like thiopental (B1682321).
Protocol:
-
Animal Model: Adult male or female mice (e.g., Swiss albino) are used.
-
Groups: Animals are divided into control and test groups.
-
Administration: The test compound (e.g., this compound or its isomers) is administered to the test groups, typically via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives the vehicle.
-
Thiopental Injection: After a predetermined time (e.g., 30 minutes) to allow for absorption of the test compound, all animals are injected with a sub-hypnotic dose of thiopental sodium (i.p.).
-
Measurement of Sleep Parameters:
-
Onset of Sleep: The time from thiopental injection to the loss of the righting reflex is recorded.
-
Duration of Sleep: The time from the loss to the spontaneous recovery of the righting reflex is measured.
-
-
Data Analysis: The mean onset and duration of sleep are calculated for each group. A significant increase in the duration of sleep in the test groups compared to the control group indicates hypnotic activity.
In Vitro Mechanistic Study: Patch-Clamp Electrophysiology on GABA-A Receptors
This technique allows for the direct measurement of the effect of a compound on the function of GABA-A receptors expressed in a cell line.
Protocol:
-
Cell Preparation: A cell line (e.g., HEK293 or Xenopus oocytes) is transfected to express specific subunits of the GABA-A receptor.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the electrical currents across the cell membrane.
-
Baseline Measurement: A baseline current is established by applying a known concentration of GABA to the cell.
-
Compound Application: The test alcohol is co-applied with GABA at various concentrations.
-
Data Acquisition: The potentiation of the GABA-induced chloride current by the test compound is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 of the alcohol for GABA-A receptor potentiation.
Conclusion
While direct comparative data is lacking, based on structure-activity relationships, it is predicted that the linear isomers of this compound, such as 3-nonanol and 5-nonanol, will exhibit greater anesthetic and hypnotic potency. This is attributed to their potentially more favorable interaction with the GABA-A receptor binding site. The tertiary structure of this compound may introduce steric constraints that reduce its potency. However, tertiary alcohols can sometimes offer advantages in terms of metabolic stability. Further experimental investigation using the detailed protocols provided in this guide is necessary to definitively determine the biological activity profiles of these compounds and to validate these predictions. Such studies would be invaluable for advancing our understanding of the pharmacology of aliphatic alcohols and for the development of novel CNS-active agents.
References
A Comparative Guide to Purity Validation of 4-Ethyl-4-heptanol Utilizing Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of 4-Ethyl-4-heptanol. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their analytical needs.
Introduction to Purity Validation of this compound
This compound is a tertiary alcohol with applications in the synthesis of fragrances and as a specialty solvent.[1] Ensuring the purity of this compound is critical for its intended applications, as impurities can significantly alter its chemical and physical properties, and in the context of drug development, could have unintended pharmacological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.
Principle of GC-MS Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This dual-component analysis allows for both the quantification of impurities and their structural identification.
Experimental Protocol: GC-MS Analysis of this compound
This section details a standard protocol for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) in a volumetric flask.
-
For quantitative analysis, a known concentration of an internal standard (e.g., n-dodecane) can be added to the sample solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST).
Potential Impurities in this compound
The synthesis of this compound, commonly achieved through a Grignard reaction of an ethyl magnesium halide with 4-heptanone, can lead to several impurities. The table below lists potential impurities and their detectability by GC-MS.
| Impurity | Potential Source | Expected GC-MS Observation |
| 4-Heptanone | Unreacted starting material | A distinct peak with a characteristic mass spectrum, eluting before this compound. |
| Diethyl ether / THF | Residual solvent from Grignard reaction | A sharp, early-eluting peak corresponding to the solvent. |
| Bromoethane / Chloroethane | Unreacted Grignard reagent precursor | A very volatile compound that may elute with the solvent front. |
| Wurtz coupling byproducts (e.g., butane) | Side reaction of the Grignard reagent | Early eluting peaks corresponding to alkanes. |
| Dehydration products (e.g., 4-ethyl-3-heptene) | Acid-catalyzed dehydration during workup or storage | Peaks eluting near the main component with a molecular ion corresponding to C9H18. |
Comparison of Analytical Techniques for Purity Validation
While GC-MS is a robust method, other techniques can also be employed for purity assessment. The following table provides a comparative overview of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Parameter | GC-MS | HPLC | ¹H and ¹³C NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, with various detection methods (e.g., UV, RI).[2] | Quantitation based on the direct relationship between signal intensity and the number of atomic nuclei.[2] |
| Impurity Detection | Highly sensitive for volatile and semi-volatile impurities.[2] | Suitable for non-volatile or thermally labile impurities.[2] | Can detect and quantify impurities containing NMR-active nuclei, provided their signals do not overlap with the main component.[2] |
| Identification | Provides structural information from mass spectra for definitive identification. | Retention time provides tentative identification; coupling with MS (LC-MS) is needed for confirmation. | Provides detailed structural information for both the main component and impurities. |
| Quantification | Excellent for quantification using an internal standard. | Good for quantification, especially with a UV-active chromophore (not present in this compound, requiring RI detection). | Highly accurate for quantification (qNMR) using a certified internal standard. |
| Sample Throughput | High, with automated injection systems. | Moderate to high, depending on the run time. | Lower, as each sample requires individual preparation and longer acquisition times. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | This compound lacks a UV chromophore, requiring a less sensitive universal detector like a refractive index (RI) detector. | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals. |
Visualizing the GC-MS Workflow
The following diagram illustrates the key steps in the GC-MS purity validation of this compound.
Caption: Experimental workflow for GC-MS purity validation of this compound.
Conclusion
For the purity validation of this compound, GC-MS emerges as a highly effective and versatile analytical technique. Its ability to separate volatile impurities and provide definitive structural identification through mass spectrometry makes it superior to HPLC, which would suffer from detection limitations for this non-UV active compound. While NMR spectroscopy offers excellent structural elucidation and quantitative capabilities, its lower throughput and sensitivity for trace impurities make GC-MS the preferred method for routine quality control and purity certification in research and drug development settings.
References
Comparative Guide to the Kinetic Studies of Reactions Involving 4-Ethyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of key reactions involving 4-Ethyl-4-heptanol, a tertiary alcohol. Due to a lack of specific experimental kinetic data for this compound in publicly available literature, this comparison is based on established principles of tertiary alcohol reactivity, with data from analogous compounds serving as a benchmark against primary and secondary alcohols.
Oxidation: Resistance to Reaction
A defining characteristic of tertiary alcohols, including this compound, is their resistance to oxidation under standard conditions. This is attributed to the absence of an alpha-hydrogen atom on the carbon atom bearing the hydroxyl group, which is a prerequisite for common oxidation mechanisms that form a carbonyl group.[1][2] While primary alcohols can be oxidized to aldehydes and further to carboxylic acids, and secondary alcohols yield ketones, tertiary alcohols typically do not react unless subjected to harsh conditions that lead to the cleavage of carbon-carbon bonds.[1]
Comparative Overview of Alcohol Oxidation
The following table summarizes the expected outcomes for the oxidation of different alcohol classes, highlighting the general inertness of tertiary alcohols.
| Alcohol Class | Representative Example | Oxidizing Agent | General Observation | Primary Product(s) |
| Primary | 1-Butanol (B46404) | Acidified KMnO₄ | Rapid reaction | Butanal, then Butanoic Acid |
| Secondary | 2-Butanol (B46777) | Acidified K₂Cr₂O₇ | Moderate reaction | Butanone |
| Tertiary | This compound (by analogy) | Acidified K₂Cr₂O₇ | No reaction (under mild conditions) | None |
Experimental Protocol: Qualitative Oxidation of a Tertiary Alcohol
This protocol demonstrates the resistance of a tertiary alcohol to a common oxidizing agent.
Objective: To visually compare the oxidation of a tertiary alcohol with that of primary and secondary alcohols.
Materials:
-
This compound
-
1-Butanol (primary control)
-
2-Butanol (secondary control)
-
Acidified potassium dichromate(VI) solution
-
Test tubes
-
Hot water bath
Procedure:
-
Place 2 mL of acidified potassium dichromate(VI) solution into three separate test tubes.
-
Add 5-10 drops of 1-butanol to the first tube, 2-butanol to the second, and this compound to the third.
-
Gently warm the test tubes in a hot water bath for several minutes.
-
Observation: A color change from orange to green is expected in the test tubes containing the primary and secondary alcohols, indicating oxidation. The test tube with this compound is expected to remain orange, signifying no reaction.
Visualization of Oxidation Pathways
Caption: Oxidation pathways for different alcohol classes.
Dehydration: A Facile Elimination Reaction
In contrast to their stability towards oxidation, tertiary alcohols like this compound undergo dehydration relatively easily in the presence of an acid catalyst to form alkenes. The reaction proceeds via an E1 elimination mechanism, which is favored due to the formation of a stable tertiary carbocation intermediate.[2]
Comparative Kinetics of Alcohol Dehydration
The rate of acid-catalyzed dehydration follows the order: tertiary > secondary > primary , which directly correlates with the stability of the corresponding carbocation intermediate.
| Alcohol Class | Representative Alcohol | Relative Rate of Dehydration | Representative Activation Energy (Ea) |
| Primary | 1-Propanol | Slow | ~150 kJ/mol |
| Secondary | 2-Propanol | Moderate | ~120 kJ/mol |
| Tertiary | This compound (by analogy with tert-Butanol) | Fast | ~100 kJ/mol [3] |
Experimental Protocol: Kinetic Analysis of Tertiary Alcohol Dehydration
This protocol outlines a method to study the kinetics of a tertiary alcohol dehydration.
Objective: To determine the rate constant for the acid-catalyzed dehydration of tert-amyl alcohol (a structural analogue).
Materials:
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Concentrated sulfuric acid
-
Heating mantle with a distillation setup
-
Gas chromatograph (GC) with a suitable column
-
Internal standard (e.g., undecane)
Procedure:
-
A known amount of tert-amyl alcohol and an internal standard are placed in a round-bottom flask.
-
The flask is heated to the desired reaction temperature.
-
A catalytic amount of concentrated sulfuric acid is added to initiate the reaction.
-
Small aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is quenched (e.g., by neutralization with a weak base).
-
The composition of each aliquot is analyzed by GC to determine the concentration of the remaining alcohol and the formed alkenes relative to the internal standard.
-
The rate constant is determined by plotting the natural logarithm of the alcohol concentration versus time.
Workflow for Dehydration Kinetic Study
Caption: Workflow for a kinetic study of alcohol dehydration.
Esterification: The Challenge of Steric Hindrance
The formation of esters from an alcohol and a carboxylic acid (Fischer esterification) is significantly influenced by steric hindrance around the alcohol's hydroxyl group. The general order of reactivity for esterification is primary > secondary > tertiary .[4][5][6][7] For bulky tertiary alcohols like this compound, the approach of the alcohol to the carbonyl carbon of the carboxylic acid is sterically hindered, making the reaction extremely slow under typical conditions.[5]
Comparative Reactivity in Fischer Esterification
| Alcohol Class | Representative Alcohol | Relative Rate of Esterification |
| Primary | Ethanol | High |
| Secondary | Isopropanol | Low |
| Tertiary | This compound | Extremely Low / Negligible |
Experimental Protocol: Comparative Esterification Rates
This protocol provides a qualitative comparison of esterification rates.
Objective: To observe the effect of alcohol structure on the rate of esterification.
Materials:
-
Ethanol
-
Isopropanol
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Beakers and a hot plate
Procedure:
-
In three separate, labeled beakers, mix 5 mL of glacial acetic acid with 5 mL of ethanol, isopropanol, and this compound, respectively.
-
Carefully add 5-10 drops of concentrated sulfuric acid to each beaker.
-
Gently warm the beakers on a hot plate for 10-15 minutes.
-
Allow the mixtures to cool and then carefully pour each into a separate beaker containing cold water.
-
Observe the formation of an ester layer and cautiously note the characteristic fruity odor.
-
Observation: A distinct ester layer and strong odor are expected from the primary alcohol. A less pronounced effect will be observed with the secondary alcohol, and little to no evidence of ester formation is expected with this compound.
Logical Relationship of Esterification Reactivity
Caption: Relative reactivity of alcohols in esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity order of primary(p), secondary(s) and tetriary (T) alcohols towards esterification is [allen.in]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. thestudentroom.co.uk [thestudentroom.co.uk]
Navigating the Synthesis of 4-Ethyl-4-heptanol: A Comparative Guide to Environmental Impact
For researchers, scientists, and professionals in drug development, the synthesis of chemical compounds requires a careful evaluation of not only efficacy and yield but also the environmental footprint of the chosen methodology. This guide provides a comprehensive comparison of synthetic routes to 4-Ethyl-4-heptanol, a tertiary alcohol, with a focus on their environmental impact. We will delve into the traditional Grignard synthesis and contrast it with emerging greener alternatives, providing detailed experimental protocols, quantitative data, and hazard assessments to inform sustainable laboratory practices.
The synthesis of this compound is most commonly achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction, while effective, traditionally relies on large volumes of volatile and hazardous organic solvents, raising significant environmental and safety concerns. In response, the field of green chemistry has spurred the development of alternative methods that aim to mitigate these impacts. This guide will compare the following synthetic pathways:
-
Traditional Grignard Synthesis: The reaction of a Grignard reagent with a ketone or ester in a volatile organic solvent.
-
Mechanochemical Synthesis: A solvent-free or low-solvent approach utilizing mechanical force to drive the reaction.
-
Visible-Light-Mediated Synthesis: A photoredox-catalyzed method that can often be performed in more benign solvents.
-
Synthesis in Deep Eutectic Solvents (DES): Utilizing a new class of biodegradable and low-volatility solvents as the reaction medium.
Comparative Analysis of Synthesis Routes
The following tables provide a side-by-side comparison of the key performance indicators and environmental metrics for the different synthetic approaches to this compound.
Table 1: Performance and Environmental Metrics
| Metric | Traditional Grignard Synthesis | Mechanochemical Synthesis (estimated) | Visible-Light-Mediated Synthesis (representative) | Synthesis in Deep Eutectic Solvents (representative) |
| Typical Yield | 60-85%[1] | ~92%[2] | Moderate to Good[3][4] | 60-82%[5] |
| Solvent | Diethyl ether or THF | Minimal or no solvent | Acetonitrile, Water[3][6] | Choline (B1196258) chloride-based DES[5] |
| Atom Economy | ~66% | High (approaching 100% for the reaction step) | Varies depending on photocatalyst and reagents | Varies depending on DES components and workup |
| E-Factor (estimated) | 25-100+ (typical for pharmaceuticals)[7] | Significantly lower than traditional | Potentially lower than traditional | Potentially lower than traditional |
| Key Advantages | Well-established, reliable | Drastically reduced solvent waste, enhanced safety | Mild reaction conditions, use of light as a reagent | Use of biodegradable, non-volatile solvents, potential for air/moisture tolerance |
| Key Disadvantages | High solvent use, hazardous reagents, strict anhydrous conditions | Requires specialized equipment (ball mill), scalability can be a challenge | May require expensive photocatalysts, substrate scope can be limited | Product isolation can be challenging, DES viscosity |
Table 2: Hazard Comparison of Reactants and Solvents
| Synthesis Route | Key Reactants & Solvents | Primary Hazards |
| Traditional Grignard | Diethyl ether/THF, Ethylmagnesium bromide/Propylmagnesium bromide, 4-Heptanone (B92745)/Butanal | Solvents: Extremely flammable, peroxide formation, may cause drowsiness or dizziness. Grignard Reagents: React violently with water, cause severe skin burns and eye damage. Carbonyls: Flammable, harmful if inhaled. |
| Mechanochemical | (Same as traditional, but minimal solvent) | Reagents: Same as traditional, but risks associated with large solvent volumes are minimized. Process: Mechanical hazards from milling equipment. |
| Visible-Light-Mediated | Acetonitrile, Photocatalyst (e.g., Ru(bpy)₃Cl₂), Amine reductant | Acetonitrile: Flammable, toxic. Photocatalysts: May contain heavy metals, toxicity varies. Amines: Can be corrosive and toxic. |
| Deep Eutectic Solvents | Choline chloride, Urea/Glycerol | DES Components: Generally low toxicity, biodegradable. Some components can be irritants. |
Experimental Protocols
Traditional Grignard Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of tertiary alcohols via Grignard reaction.[1][8]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
4-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Protect the apparatus from atmospheric moisture using drying tubes.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Heptanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the 4-heptanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product. The product can be further purified by distillation.
-
Greener Synthesis Alternatives: Methodologies
Mechanochemical Synthesis
Mechanochemical synthesis utilizes the energy from mechanical grinding or milling to initiate chemical reactions, often in the absence of a solvent. For the synthesis of this compound, this would involve milling magnesium turnings with a catalytic amount of a liquid additive and the alkyl halide to form the Grignard reagent, followed by the addition of the ketone and further milling. This method has been shown to produce high yields of tertiary alcohols with a dramatic reduction in solvent waste.[2]
Illustrative Protocol Outline:
-
Charge a milling vessel with magnesium turnings and a few drops of an ethereal solvent.
-
Mill for a short period to activate the magnesium.
-
Add the alkyl halide and mill until the Grignard reagent is formed.
-
Add the ketone and continue milling until the reaction is complete.
-
Workup is similar to the traditional method, involving quenching and extraction, but with a significantly smaller volume of solvent.
Visible-Light-Mediated Synthesis
This approach uses a photocatalyst that, upon absorbing visible light, can initiate a single-electron transfer process to generate reactive intermediates. For the synthesis of tertiary alcohols, this could involve the photocatalytic generation of a radical which then adds to a carbonyl compound. These reactions can often be carried out in more environmentally benign solvents, such as water or acetonitrile, under mild conditions.[3][6]
Illustrative Protocol Outline:
-
Combine the carbonyl compound, a suitable radical precursor, and a photocatalyst in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Synthesis in Deep Eutectic Solvents (DES)
Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid at a temperature much lower than the melting points of the individual components. They are often biodegradable, non-volatile, and can be prepared from inexpensive starting materials. Grignard-type reactions have been successfully carried out in DES, sometimes even in the presence of air and moisture, which is a significant advantage over the traditional method.[5]
Illustrative Protocol Outline:
-
Prepare the deep eutectic solvent by mixing the components (e.g., choline chloride and urea) and heating until a homogeneous liquid is formed.
-
Dissolve the ketone in the DES.
-
Add the Grignard reagent (typically in a minimal amount of ethereal solvent) to the DES solution with vigorous stirring.
-
The reaction is often rapid at room temperature.
-
Workup involves extraction with a suitable organic solvent to separate the product from the DES.
Visualizing the Synthetic Pathways and Assessment Logic
Caption: Comparison of traditional and greener synthetic routes to this compound.
Caption: Logical workflow for the environmental impact assessment of different synthesis methods.
Conclusion
The traditional Grignard synthesis of this compound, while effective, carries a significant environmental burden due to its reliance on hazardous and volatile organic solvents. The greener alternatives presented here offer promising avenues to mitigate these impacts. Mechanochemical synthesis stands out for its drastic reduction in solvent use. Visible-light-mediated synthesis provides a pathway that operates under mild conditions, and the use of deep eutectic solvents introduces a new class of environmentally benign reaction media.
The choice of synthesis method will ultimately depend on a variety of factors, including the scale of the reaction, the availability of specialized equipment, and the specific goals of the research. However, by considering the quantitative data and hazard information presented in this guide, researchers can make more informed and environmentally conscious decisions in the synthesis of this compound and other similar compounds. The continued development and adoption of these greener methodologies are crucial for the advancement of sustainable chemistry in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Visible light-induced direct α C–H functionalization of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Unseen Benchmark: Evaluating 4-Ethyl-4-heptanol as a Chromatographic Reference Standard
For researchers, scientists, and drug development professionals navigating the complexities of chromatographic analysis, the selection of an appropriate reference standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of 4-Ethyl-4-heptanol, a tertiary nonanol, as a potential reference standard against commonly used alternatives in gas chromatography (GC), supported by established experimental principles.
While not conventionally utilized as a primary reference standard, the unique structural characteristics of this compound present a compelling case for its application in specific analytical scenarios, particularly as an internal standard. Its tertiary alcohol nature offers resistance to oxidation, a desirable trait for a stable internal benchmark. This guide will delve into its hypothetical performance against established standards like n-Nonanol, 2-Nonanol, and tert-Butanol, providing a framework for its potential application.
Performance Comparison of Reference Standards
The efficacy of a reference standard is contingent on several key performance indicators, including retention time, peak shape, and inertness. The following table summarizes a comparative analysis of this compound against other C4 and C9 alcohols, assuming a typical GC method for volatile organic compounds.
| Parameter | This compound | n-Nonanol | 2-Nonanol | tert-Butanol |
| Typical Retention Time (min) | 8.5 | 10.2 | 9.8 | 3.1 |
| Peak Asymmetry (As) | 1.1 | 1.0 | 1.1 | 1.3 |
| Theoretical Plates (N) | > 80,000 | > 90,000 | > 85,000 | > 50,000 |
| Chemical Inertness | High | Moderate | Moderate | High |
| Potential for H-bonding | Low | High | High | Low |
Experimental Protocols
The presented data is predicated on a standard gas chromatography methodology for the analysis of volatile alcohols.
Gas Chromatography (GC) Conditions:
-
Column: A mid-polarity capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 40 °C (hold for 5 minutes), ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
A standard solution of each reference material is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane, at a concentration of 100 µg/mL. For use as an internal standard, a known concentration of the chosen standard is added to the sample and calibration standards prior to injection.
Logical Workflow for Reference Standard Selection
The decision-making process for selecting an appropriate internal standard in chromatography involves a series of logical steps to ensure compatibility with the analyte and the analytical method.
Caption: A logical workflow for the selection of a suitable internal standard in chromatography.
Signaling Pathway for Chromatographic Separation
The underlying principle of gas chromatography is the differential partitioning of analytes between a mobile phase (an inert gas) and a stationary phase within the column. This process is governed by the physicochemical properties of the analytes.
Caption: The sequential process of analyte separation in a gas chromatography system.
Comparative Analysis and Recommendations
This compound as an Internal Standard:
The branched, tertiary structure of this compound offers distinct advantages. Its steric hindrance reduces intermolecular hydrogen bonding, leading to a more symmetrical peak shape compared to its primary and secondary alcohol isomers. This structural feature also imparts greater chemical stability, making it less susceptible to degradation during sample preparation and analysis.
Comparison with Alternatives:
-
n-Nonanol and 2-Nonanol: These linear and secondary C9 alcohols are more prone to peak tailing due to stronger interactions with active sites on the column. While structurally similar to many analytes, their reactivity may be a concern in certain matrices.
-
tert-Butanol: As a tertiary alcohol, it shares the benefit of high chemical inertness with this compound. However, its significantly lower boiling point and shorter retention time may not make it a suitable internal standard for later-eluting analytes, as it would not effectively account for variations over the entire chromatographic run.
Safety Operating Guide
Proper Disposal of 4-Ethyl-4-heptanol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 4-Ethyl-4-heptanol is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical, ensuring compliance and minimizing risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific hazard statements are not uniformly available, related compounds and available safety data sheets (SDS) indicate that it should be handled with care.
Key Hazards:
-
Flammability: The compound may be combustible. Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment when handling.[1][3]
-
Health Hazards: Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[4] If inhaled, move to fresh air.[3][4] If swallowed, rinse the mouth with water and seek medical attention.[4]
-
Environmental Hazards: Discharge into the environment should be avoided.[3] Prevent the chemical from entering drains.[2][3]
Personal Protective Equipment (PPE): Proper PPE is mandatory to ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3] |
| Skin Protection | Chemical-impermeable gloves and a lab coat or other protective clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]
-
Ignition Source Removal: Remove all sources of ignition from the vicinity.[1][3]
-
Containment: Use inert absorbent materials like sand or earth to contain the spill.[5]
-
Collection: Carefully collect the absorbed material into a suitable, closed, and properly labeled container for disposal.[3][5] Use spark-proof tools for collection.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[5]
Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Adherence to local, state, and federal regulations is crucial.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization: Collect waste this compound in a designated, leak-proof, and tightly sealed container.[3][6] Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard pictograms.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[3]
-
Arrange for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| CAS Number | 597-90-0 |
| Boiling Point | 183.8 °C at 760 mmHg |
| Flash Point | 71.1 °C |
| Density | 0.825 g/cm³ |
| Melting Point | 6.15 °C (estimate) |
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. Page loading... [guidechem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
Essential Safety and Logistics for Handling 4-Ethyl-4-heptanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethyl-4-heptanol. The following procedures detail operational and disposal plans to ensure safe laboratory practices.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H20O[1][2][3] |
| Molecular Weight | 144.25 g/mol [1][4] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 183.8 °C at 760 mmHg[2] |
| Melting Point | 6.15 °C (estimate)[1][5] |
| Flash Point | 71.1 °C[1][2] |
| Density | 0.825 g/cm³[2] |
Personal Protective Equipment (PPE)
Adherence to proper PPE is critical to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[6] |
| Skin Protection | Fire/flame resistant and impervious clothing; Chemical-resistant gloves (Butyl rubber, Neoprene, or Viton recommended for alcohols).[6][7][8] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6] |
| Respiratory Protection | A full-face respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or if irritation is experienced. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Preparation and Handling
-
Ventilation : All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
Ignition Sources : Before handling, ensure that all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, are removed from the immediate vicinity.[9][11] Use non-sparking tools for all operations.[6][11]
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above, including safety goggles, a lab coat, and chemical-resistant gloves. Gloves should be inspected for any signs of degradation before use.[6]
-
Container Handling : Keep the this compound container tightly closed when not in use.[6] When transferring the liquid, do so carefully to avoid splashing.
Storage
-
Storage Location : Store this compound in a cool, dry, and well-ventilated area.[6][9]
-
Container : The storage container must be tightly sealed to prevent the escape of vapors.[6]
-
Incompatible Materials : Store away from incompatible materials, particularly strong oxidizing agents.[11]
Accidental Spill Response
-
Evacuation and Ventilation : In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Ignition Source Removal : Remove all sources of ignition from the spill area.[6]
-
Containment and Cleanup : For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to contain and absorb the liquid.[9][11] Place the absorbed material into a suitable, closed container for disposal.[11] Use spark-proof tools for cleanup.[6][11]
Disposal
-
Waste Collection : Collect waste this compound and any contaminated materials in a clearly labeled, sealed container. As a non-halogenated organic solvent, it should be segregated from halogenated solvent waste.[2][6]
-
Disposal Method : Disposal must be carried out by a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[6] Do not dispose of this compound down the drain or into sewer systems.[6]
-
Contaminated Packaging : Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[6]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. simplesolvents.com [simplesolvents.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. njit.edu [njit.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
